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Foundational

Molecular structure and stereochemistry of N-Boc-2-methoxy-D-homophenylalanine

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of N-Boc-2-methoxy-D-homophenylalanine Introduction Non-proteinogenic amino acids are critical architectural components in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of N-Boc-2-methoxy-D-homophenylalanine

Introduction

Non-proteinogenic amino acids are critical architectural components in modern medicinal chemistry, offering pathways to novel peptides and peptidomimetics with enhanced stability, unique conformational properties, and tailored biological activity. Among these, N-Boc-2-methoxy-D-homophenylalanine stands out as a sophisticated building block. This guide provides a comprehensive technical examination of its molecular structure and stereochemical intricacies, intended for researchers, scientists, and drug development professionals. We will dissect the molecule's constituent parts, explore its three-dimensional nature, and detail the analytical methodologies essential for its unambiguous characterization. The principles and protocols discussed herein are foundational for ensuring the quality, purity, and stereochemical integrity of this and similar compounds in a research and development setting.

Part 1: Elucidation of the Molecular Architecture

The structure of N-Boc-2-methoxy-D-homophenylalanine is best understood by examining its three primary components: the D-homophenylalanine core, the N-terminal Boc protecting group, and the methoxy substituent on the aromatic ring.

The Core Scaffold: D-Homophenylalanine

Homophenylalanine is a homolog of the proteinogenic amino acid phenylalanine, distinguished by the insertion of an additional methylene (-CH₂) group into its side chain.[1][2] This extension from a benzyl to a phenethyl side chain provides greater conformational flexibility and alters the spatial presentation of the aromatic ring, which can be pivotal for molecular recognition and binding interactions in biological systems.[1]

The stereochemistry is defined by the "D" configuration at the alpha-carbon (Cα), the chiral center adjacent to the carboxyl group. According to the Cahn-Ingold-Prelog (CIP) priority rules, with the amino group, carboxyl group, side chain, and hydrogen atom attached to Cα, the D-configuration signifies a specific spatial arrangement that is the enantiomer of the more common naturally occurring L-amino acids.

Defining Substituents: Functionality and Protection

N-terminal Protection: The tert-Butoxycarbonyl (Boc) Group The amino group of D-homophenylalanine is protected by a tert-butoxycarbonyl (Boc) group. This is a common protecting group in peptide synthesis, introduced to prevent the nucleophilic amine from participating in unwanted side reactions during subsequent coupling steps.[3][4] The Boc group is valued for its stability under a wide range of conditions and its clean, acid-labile removal. Its bulky tert-butyl component also influences the molecule's solubility and conformational preferences.[5]

Aromatic Substitution: The 2-Methoxy Group A methoxy (-OCH₃) group is positioned at the ortho (2-position) of the phenyl ring.[6] This substitution has significant electronic and steric implications. Electronically, the methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and its potential to engage in π-stacking or cation-π interactions. Sterically, its presence at the ortho position can restrict the rotation of the phenyl ring, further influencing the molecule's overall conformation.

The Assembled Molecular Structure

The complete structure combines these elements into (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(2-methoxyphenyl)butanoic acid. The molecule possesses a single defined chiral center at the α-carbon, giving it its D-enantiomeric identity.

main N-Boc-2-methoxy-D-homophenylalanine core D-Homophenylalanine Scaffold main->core is based on boc N-Boc Protecting Group (tert-Butoxycarbonyl) main->boc is modified by methoxy 2-Methoxy Group main->methoxy is modified by alpha_carbon α-Carbon (R-configuration) core->alpha_carbon contains side_chain Phenethyl Side Chain (-CH2-CH2-Ph) core->side_chain contains carboxyl Carboxyl Group (-COOH) core->carboxyl contains boc->core protects the amine of side_chain->methoxy is substituted by

Figure 1: Logical relationship of the molecular components.

Part 2: Stereochemistry and Analytical Validation

The biological and pharmacological activity of chiral molecules is inextricably linked to their three-dimensional structure. Therefore, rigorous confirmation of stereochemical integrity is a non-negotiable aspect of quality control in drug development.[7][8]

The Criticality of the α-Carbon Chiral Center

The D-configuration at the α-carbon is the primary determinant of the molecule's stereochemical identity. In the context of peptide synthesis, using the D-enantiomer introduces a non-natural configuration that can dramatically alter the resulting peptide's secondary structure (e.g., promoting turns or disrupting helices) and, crucially, can confer resistance to enzymatic degradation by proteases, which are typically specific for L-amino acid residues. This is a key strategy for enhancing the in vivo half-life of peptide-based therapeutics.

Overall Characterization Workflow

A multi-technique approach is required to fully characterize the molecule, from initial structural confirmation to final purity assessment. The workflow ensures that the identity, structure, stereochemistry, and purity are all validated against established standards.

start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Elucidate Structure ms Mass Spectrometry start->ms Confirm MW hplc Chiral HPLC nmr->hplc Confirm Identity for final Verified Structure & Purity Report nmr->final Confirm Connectivity ms->final Confirm Mass hplc->final Determine Enantiomeric Purity (>99% ee) xray X-ray Crystallography (if crystalline) xray->final Definitive Stereochemistry (Solid State)

Figure 2: Experimental workflow for structural and stereochemical characterization.

Part 3: Spectroscopic and Crystallographic Characterization Protocols

This section details the primary analytical techniques used to confirm the structure and stereochemistry of N-Boc-2-methoxy-D-homophenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure in solution.[9] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments allows for the unambiguous assignment of all atoms and confirms the covalent bonding framework.

Expected ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the anticipated chemical shifts based on the analysis of similar Boc-protected amino acids and substituted aromatics.[5][9][10][11] Actual values may vary slightly based on solvent and concentration.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
Boc (-C(CH₃)₃) ~1.45 Singlet (s)
Methoxy (-OCH₃) ~3.85 Singlet (s)
Side Chain β-CH₂ ~2.10 - 2.30 Multiplet (m)
Side Chain γ-CH₂ ~2.70 - 2.90 Multiplet (m)
α-CH ~4.40 - 4.60 Multiplet (m)
Amide NH ~5.10 - 5.30 Doublet (d)

| Aromatic CHs | ~6.80 - 7.30 | Multiplet (m) |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Expected Chemical Shift (ppm)
Boc (-C (CH₃)₃) ~28.3
Methoxy (-OC H₃) ~55.2
Side Chain β-C H₂ ~30-32
Side Chain γ-C H₂ ~34-36
α-C H ~53-55
Boc C (CH₃)₃ ~80.0
Aromatic C Hs ~110 - 130
Aromatic Quaternary C s ~135, ~157
Boc C =O ~155.5

| Carboxyl C =O | ~175.0 |

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (≥400 MHz).

    • ¹H NMR: Acquire with 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire with 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2 seconds.

    • 2D gCOSY & gHSQC: Acquire with standard instrument parameters to establish ³JHH and ¹JCH correlations, respectively.

  • Data Processing: Process the data (Fourier transform, phase correction, and baseline correction) using appropriate software. Integrate ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

X-ray Crystallography

For a definitive and unambiguous determination of stereochemistry in the solid state, single-crystal X-ray diffraction is the gold standard.[1][12] This technique provides precise coordinates of each atom in the crystal lattice, allowing for the absolute confirmation of the D-configuration at the α-carbon, as well as detailed information on bond lengths, bond angles, and intermolecular packing forces.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, solvent layering, or vapor diffusion. A range of solvents should be screened (e.g., ethyl acetate/hexanes, methanol/water).

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters against the experimental data until convergence is reached. The final refined structure will yield an absolute configuration assignment (e.g., via the Flack parameter).

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR and X-ray crystallography confirm the structure, chiral HPLC is the primary method for quantifying its enantiomeric purity (or enantiomeric excess, ee).[7][8] The technique separates the D- and L-enantiomers, allowing for the detection of even trace amounts of the undesired L-isomer.

Methodology: Direct vs. Indirect Analysis

  • Direct Methods: Employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. CSPs based on macrocyclic glycopeptides or crown ethers are particularly effective for separating underivatized or Boc-protected amino acids.[8][13]

  • Indirect Methods: Involve derivatizing the amino acid with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase (e.g., C18).[7][14] While effective, this adds a reaction step and potential for analytical error.

start Prepare Sample Solution (e.g., in Mobile Phase) inject Inject onto Chiral HPLC System start->inject separate Separation on Chiral Stationary Phase (CSP) inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Analyze Peaks: - Retention Time (Identity) - Peak Area (Quantity) chromatogram->analyze report Calculate Enantiomeric Excess (% ee) analyze->report

Figure 3: Workflow for enantiomeric purity analysis by Chiral HPLC.

Experimental Protocol: Chiral HPLC Analysis (Direct Method)

  • System Preparation: Use an HPLC system equipped with a suitable chiral column (e.g., Astec CHIROBIOTIC® T or Regis ChiroSil®). Equilibrate the column with the mobile phase (e.g., an isocratic mixture of methanol/water with a perchloric acid modifier) until a stable baseline is achieved.

  • Standard Preparation: Prepare a standard solution of the racemic (D/L) compound to determine the retention times of both enantiomers.

  • Sample Preparation: Prepare a solution of the N-Boc-2-methoxy-D-homophenylalanine sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject equal volumes of the standard and sample solutions. Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Interpretation: Identify the peaks corresponding to the D- and L-enantiomers from the standard run. In the sample chromatogram, integrate the area of both peaks. Calculate the enantiomeric excess using the formula: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] × 100.

Part 4: Synthetic Context and Applications

N-Boc-2-methoxy-D-homophenylalanine is not a naturally occurring compound; it is produced via multi-step chemical synthesis.[15][16] The synthesis typically involves creating the homophenylalanine backbone and then introducing the Boc protecting group, often using di-tert-butyl dicarbonate (Boc₂O).[4]

Its primary application lies in the solid-phase or solution-phase synthesis of peptides.[17] As a building block, it is used to construct peptidomimetics and other complex molecules for drug discovery. Homophenylalanine derivatives are key components in angiotensin-converting enzyme (ACE) inhibitors, which are widely used to treat hypertension.[18][19] The unique structural and stereochemical features of this compound allow for the design of novel therapeutics with improved efficacy, selectivity, and metabolic stability.

Conclusion

The molecular structure and stereochemistry of N-Boc-2-methoxy-D-homophenylalanine are defined by a unique combination of a non-proteinogenic D-amino acid core, a crucial N-terminal protecting group, and an electronically active aromatic substituent. Its proper characterization is paramount and relies on a synergistic application of advanced analytical techniques. NMR spectroscopy serves to confirm the covalent structure, X-ray crystallography provides definitive proof of absolute stereochemistry, and chiral HPLC quantifies the enantiomeric purity. A thorough understanding and rigorous application of these methodologies are essential for any researcher utilizing this versatile building block in the pursuit of novel therapeutic agents.

References

  • Benchchem. (n.d.). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide. Benchchem.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • Roy, A., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. European Peptide Society and John Wiley & Sons Ltd.
  • Ovid. (n.d.). Chiral separations for d-amino acid analysis in biological samples. Ovid.
  • Benchchem. (n.d.). Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe. Benchchem.
  • PubMed. (2006). Indirect chiral HPLC determination and fluorimetric detection of D-amino acids in milk and oyster samples. PubMed.
  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. ResearchGate.
  • Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Cheminfo.org.
  • Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-L-phenylalanine N-methoxy-N-methylamide. Benchchem.
  • Chem-Impex. (n.d.). D-Homophenylalanine. Chem-Impex.
  • CymitQuimica. (n.d.). CAS 1012-05-1: dl-homophenylalanine. CymitQuimica.
  • MDPI. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI.
  • ACS Publications. (n.d.). Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry: NMR Studies of Amino Acid-Derived Organozinc Reagents. The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). N-Boc-D-phenylalanine N'-Methoxy-N'-MethylaMide synthesis. ChemicalBook.
  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals.
  • PubChem. (n.d.). Boc-D-phenylalanine. National Institutes of Health.
  • TCI Chemicals. (n.d.). Amino Acids and Peptide Synthesis Reagents. TCI Chemicals.
  • BLD Pharm. (n.d.). Boc-2,4-dimethoxy-D-homophenylalanine. BLD Pharm.
  • Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses.
  • Sigma-Aldrich. (n.d.). Boc-2-methoxy-L-phenylalanine. Sigma-Aldrich.
  • Guidechem. (n.d.). N-Boc-2-chloro-D-homophenylalanine. Guidechem.
  • Sigma-Aldrich. (n.d.). Boc-Homophe-OH. Sigma-Aldrich.
  • Apollo Scientific. (n.d.). D-Homophenylalanine, N-BOC protected. Apollo Scientific.
  • PubChem. (n.d.). D-beta-Homophenylalanine. National Institutes of Health.
  • ResearchGate. (n.d.). Single crystal X-ray diffraction structure of phenylalanine-2,5-xylenesulfonate. ResearchGate.
  • Sigma-Aldrich. (n.d.). L-Homophenylalanine. Sigma-Aldrich.
  • ResearchGate. (n.d.). Experimental data for the X-ray diffraction studies. ResearchGate.
  • NextSDS. (n.d.). Fmoc-2-Methoxy-D-Phenylalanine — Chemical Substance Information. NextSDS.
  • Thermo Scientific Chemicals. (n.d.). N-Boc-4-methoxy-D-phenylalanine, 95%. Thermo Fisher Scientific.
  • PMC. (n.d.). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. National Center for Biotechnology Information.

Sources

Exploratory

Engineering the Future of Peptidomimetics: The Strategic Role of D-Homophenylalanine Derivatives

Executive Summary: The "D-Amino Acid Concept" in Drug Design The fundamental limitation of peptide-based therapeutics is their rapid degradation by endogenous proteolytic enzymes, which are highly stereoselective for nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "D-Amino Acid Concept" in Drug Design

The fundamental limitation of peptide-based therapeutics is their rapid degradation by endogenous proteolytic enzymes, which are highly stereoselective for naturally occurring L-amino acids. Peptidomimetic drug design circumvents this by integrating non-natural amino acids to create bioisosteres that mimic native peptide topology while evading enzymatic cleavage. Among these, D-homophenylalanine (D-Hfe) has emerged as a critical building block. By possessing an additional methylene (–CH2–) unit in its aliphatic side chain compared to D-phenylalanine, D-Hfe offers a unique combination of extended hydrophobic reach and altered backbone conformational dynamics. This technical guide explores the mechanistic rationale, target engagement case studies, and synthetic protocols for incorporating D-Hfe into advanced peptidomimetic pipelines.

Mechanistic Rationale: Hydrophobic Reach and Stereospecific Vectors

The causality behind selecting D-Hfe over standard aromatic amino acids lies in its spatial geometry and its ability to engage cryptic binding pockets:

  • Extended Van der Waals Interactions: The extra methylene group increases the flexibility of the aromatic ring, allowing it to adapt to the topography of deep binding sites, such as the S2 and S3 pockets of viral proteases.

  • Stereochemical Trajectory: The D-configuration directs the side chain into a spatial vector that is inaccessible to L-amino acids. This is particularly useful in designing transition-state analogs where the inhibitor must occupy non-prime subsites without introducing unfavorable steric clashes with the protein backbone.

  • Absolute Proteolytic Stability: Because human proteases (e.g., trypsin, pepsin, DPP-IV) require L-stereocenters for substrate recognition and transition-state stabilization, the incorporation of D-Hfe acts as a structural roadblock, exponentially increasing the plasma half-life of the resulting drug candidate.

G T1 Target Structural Analysis (S2/S3 Pocket Mapping) T2 Stereochemical Selection (D-Phe vs. D-Hfe) T1->T2 Hydrophobic reach requirement T3 Peptidomimetic Synthesis (SPPS / Solution-Phase) T2->T3 Fmoc-D-Hfe-OH incorporation T4 In Vitro Binding Assays (SPR / FRET) T3->T4 T5 Proteolytic Stability Testing (Plasma Half-life) T3->T5 T6 Lead Optimization & Iteration T4->T6 T5->T6

Workflow for integrating D-homophenylalanine into peptidomimetic drug design.

Case Studies in Target Engagement

Viral Protease Inhibitors

In the optimization of allophenylnorstatine-containing HIV-1 protease inhibitors, the "D-amino acid concept" was applied to the Apns-Dmt scaffold. Incorporating D-Hfe derivatives allowed the side chain to point toward the S3 pocket while the substituted alpha-amino group occupied the S2 pocket, resulting in potent nanomolar inhibition (approx. 50% inhibition at 1 nM) 1. Similarly, in the design of macrocyclic Zika virus (ZIKV) NS2B-NS3 protease inhibitors, highly hydrophobic analogues containing D-homocyclohexylalanine and D-Hfe were synthesized to maximize binding efficacy within the hydrophobic non-prime subsites 2.

Kinase Domain Binders

Stereospecificity is highly context-dependent. In the development of JAK2 JH2 pseudokinase domain binders, the L-homophenylalanine analogue improved binding affinity by nearly two log units compared to the parent compound. Conversely, the D-Hfe analogue exhibited weaker affinity. This divergence highlights the necessity of synthesizing both enantiomers to probe the exact spatial requirements of the target pocket, as the D-isomer directed the phenyl group toward Phe594, whereas the L-isomer favorably engaged Trp718 3.

GPCR Ligands

In cyclic opioid peptide analogues (e.g., H-Tyr-D-Orn-Phe-Glu-NH2), the conformational restriction imposed by D-Hfe substitution altered the receptor binding mode. The geometric interrelationships between the D- and L-isomers demonstrated how side-chain modifications can tune mu- vs. delta-opioid receptor selectivity, effectively abolishing the stereospecificity seen in unconstrained L-Phe analogs 4.

Quantitative Data Summary

Target SystemScaffold / Compound TypeAmino Acid SubstitutionBinding Affinity / InhibitionProteolytic Stability Impact
HIV-1 Protease Apns-Dmt ScaffoldD-Homophenylalanine (P2/P3)~50% inhibition at 1 nMHigh (Evades endogenous proteases)
ZIKV NS2B-NS3 Macrocyclic InhibitorD-Homocyclohexylalanine / D-HfeKi = 2.33 nM (D-Cha derivative)Enhanced plasma half-life
JAK2 JH2 Domain Pyrrolopyrimidine AnalogL-Hfe vs. D-HfeL-Hfe: High affinity; D-Hfe: WeakerN/A (Intracellular target)
Opioid Receptors H-Tyr-D-Orn-Phe-Glu-NH2D-HfeShifted binding mode (mu vs delta)High

Methodologies and Self-Validating Protocols

Protocol A: Biocatalytic Asymmetric Synthesis of D-Homophenylalanine

Causality: Chemical synthesis of D-Hfe often requires complex chiral resolution, resulting in a maximum 50% theoretical yield. Utilizing a D-amino acid transaminase (DAAT), such as the one from Haliscomenobacter hydrossis (Halhy), enables a one-pot asymmetric synthesis with >99% enantiomeric excess (ee) by stereoselectively transferring an amine group from D-glutamate to 2-oxo-4-phenylbutyrate 5. The 30 °C temperature is specifically chosen to minimize cofactor (PLP) leakage and maintain enzyme stability.

  • Reaction Assembly: Prepare a reaction mixture containing 50 mM 2-oxo-4-phenylbutyrate (prochiral keto acid), 50 mM D-glutamate (amine donor), 100 μM pyridoxal 5'-phosphate (PLP), and 1 mg/mL Halhy transaminase in 100 mM K-phosphate buffer (pH 7.5).

  • Enzymatic Conversion: Incubate the mixture at 30 °C for 17 hours under gentle agitation to allow the stereoselective amination to reach >98% yield.

  • Precipitation and Recovery: D-Hfe will precipitate out of the solution. Add 20 μL of 12 M HCl per 500 μL of the reaction mixture to dissolve the D-Hfe precipitate. Centrifuge at 10,000 x g for 10 minutes to pellet and remove denatured proteins.

  • Self-Validation Step (Chiral HPLC): Analyze the supernatant using a reverse-phase C18 column (or specialized chiral stationary phase) coupled to a UV detector. Confirm that the enantiomeric excess (ee) is >99% to ensure downstream biological assays are not confounded by L-enantiomer activity.

G S1 2-oxo-4-phenylbutyrate (Prochiral Keto Acid) S2 D-Amino Acid Transaminase (Halhy) + PLP S1->S2 S4 D-Homophenylalanine (ee > 99%) S2->S4 Stereoselective Amination S3 D-Glutamate (Amine Donor) S3->S2 S5 Acidic Precipitation & Chiral HPLC Validation S4->S5

Biocatalytic asymmetric synthesis pathway of D-homophenylalanine.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) of D-Hfe Peptidomimetics

Causality: The extended hydrophobic side chain of D-Hfe can induce steric hindrance and promote on-resin peptide aggregation during solid-phase synthesis. To counteract this, highly reactive coupling reagents (HATU) are required instead of standard EDC/HOBt, as HATU provides a highly reactive O-At ester intermediate that forces the coupling of bulky non-natural amino acids.

  • Resin Swelling and Deprotection: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Remove the Fmoc protecting group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Activated Coupling: Dissolve 3.0 equivalents of Fmoc-D-Hfe-OH and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to activate the amino acid. Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation Step (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow color (negative result) validates that all primary amines have been successfully coupled. If blue (positive), repeat the coupling step (double coupling).

  • Cleavage and Verification: Cleave the peptidomimetic from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / H2O (95:2.5:2.5 v/v) for 2 hours. Precipitate in cold diethyl ether.

  • Self-Validation Step (LC-MS): Analyze the crude peptide via LC-MS to verify the correct molecular weight and assess the purity profile before proceeding to preparative HPLC.

References

  • Combination of Non-natural d-Amino Acid Derivatives and Allophenylnorstatine−Dimethylthioproline Scaffold in HIV Protease Inhibitors Have High Efficacy in Mutant HIV Journal of Medicinal Chemistry - ACS Publications 1

  • Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors Journal of Medicinal Chemistry - ACS Publications 2

  • Conversion of a False Virtual Screen Hit into Selective JAK2 JH2 Domain Binders Using Convergent Design Strategies PMC - NIH 3

  • Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity PubMed - NIH 4

  • Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis MDPI 5

Sources

Foundational

The Pharmacokinetic Blueprint of Peptides Incorporating 2-Methoxy-D-homophenylalanine: A Guide for Drug Developers

An In-depth Technical Guide: Introduction: Engineering Stability and Efficacy in Peptide Therapeutics Peptide-based therapeutics offer a compelling combination of high target specificity and potency, positioning them as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Introduction: Engineering Stability and Efficacy in Peptide Therapeutics

Peptide-based therapeutics offer a compelling combination of high target specificity and potency, positioning them as a major class of modern pharmaceuticals. However, their clinical utility is often hampered by inherent pharmacokinetic limitations, primarily their rapid degradation by proteases and swift clearance from circulation. The strategic incorporation of non-canonical amino acids represents a cornerstone of modern peptidomimetic chemistry, aimed at surmounting these challenges. This guide provides an in-depth analysis of the pharmacokinetic implications of a specific, rationally designed building block: 2-methoxy-D-homophenylalanine (2-MeO-D-hPhe). By dissecting the constituent parts of this amino acid—the D-configuration, the homophenylalanine backbone, and the 2-methoxy substitution—we can construct a predictive model of its impact on a peptide's absorption, distribution, metabolism, and excretion (ADME) profile. This document serves as a technical resource for researchers and drug development professionals, offering both theoretical grounding and practical experimental workflows.

Deconstructing the Advantage: Structural Components of 2-Methoxy-D-homophenylalanine and their Pharmacokinetic Influence

The unique structure of 2-methoxy-D-homophenylalanine is not accidental; each component is designed to address a specific pharmacokinetic vulnerability of natural peptides.

The D-Configuration: A Shield Against Proteolysis

The most significant advantage conferred by incorporating a D-amino acid is the profound increase in resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide breakdown, have evolved to recognize and cleave peptide bonds between L-amino acids. The inverted stereochemistry of a D-amino acid at the scissile bond disrupts the precise three-dimensional fit required for enzyme-substrate binding, effectively rendering the peptide invisible to many common proteases like chymotrypsin and trypsin. This steric hindrance is a primary mechanism for extending the plasma half-life of the therapeutic peptide.

Homophenylalanine: Modulating Lipophilicity and Conformation

Homophenylalanine, which contains an additional methylene (-CH2-) group in its side chain compared to phenylalanine, subtly alters the physicochemical properties of the peptide. This extension increases the lipophilicity (fat-solubility) of the amino acid residue. This modification can have several downstream effects:

  • Enhanced Membrane Permeability: Increased lipophilicity can improve a peptide's ability to cross cellular membranes, potentially improving absorption and tissue distribution.

  • Increased Plasma Protein Binding: A more lipophilic character may lead to stronger, non-specific binding to plasma proteins like albumin. This can create a circulating reservoir of the drug, effectively extending its half-life by protecting it from both metabolism and renal filtration.

The 2-Methoxy Group: Fine-Tuning Metabolism and Receptor Interaction

The placement of a methoxy (-OCH3) group on the phenyl ring is a classic medicinal chemistry strategy for optimizing drug properties.

  • Steric Hindrance of Metabolism: The methoxy group at the ortho- (2-position) of the phenyl ring can sterically hinder the action of cytochrome P450 (CYP) enzymes that would otherwise hydroxylate the aromatic ring, a common metabolic pathway for phenylalanine-containing compounds.

  • Metabolic Handle: Paradoxically, the methoxy group itself can be a site of metabolism. O-demethylation, primarily mediated by CYP enzymes (such as CYP2D6 and CYP3A4), would convert the methoxy group to a hydroxyl group. The rate of this reaction provides a tunable parameter for controlling the drug's clearance rate. The resulting hydroxylated metabolite may have a different activity and clearance profile, a crucial factor to characterize during drug development.

A Predictive ADME Profile for Peptides Containing 2-Methoxy-D-homophenylalanine

By synthesizing the effects of its components, we can forecast the ADME properties of a peptide incorporating this novel amino acid.

Pharmacokinetic Parameter Predicted Impact of 2-MeO-D-hPhe Underlying Rationale
Absorption Potentially IncreasedEnhanced lipophilicity from the homophenylalanine backbone may improve passive diffusion across membranes.
Distribution Increased Volume of Distribution & Plasma Protein BindingHigher lipophilicity can lead to greater tissue penetration and increased binding to plasma proteins like albumin, creating a drug reservoir.
Metabolism Significantly Decreased Proteolysis; Controlled CYP-mediated clearanceThe D-configuration provides robust protection against proteases. The primary metabolic route is likely shifted to slower, CYP-mediated O-demethylation of the methoxy group.
Excretion Potentially Slower ClearanceReduced susceptibility to proteolysis and protection from renal filtration via plasma protein binding are expected to decrease the overall clearance rate and prolong the elimination half-life.

Essential Experimental Workflows for Pharmacokinetic Characterization

Validating the predicted pharmacokinetic profile requires a suite of robust in vitro and in vivo experiments.

In Vitro Stability Assessment: The First Line of Evidence

1. Plasma Stability Assay:

  • Objective: To assess the peptide's stability against soluble proteases and esterases present in plasma.

  • Protocol:

    • Prepare solutions of the test peptide in plasma from relevant species (e.g., human, rat, mouse).

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots.

    • Immediately quench the enzymatic activity by adding a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant for the concentration of the parent peptide using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Calculate the percentage of peptide remaining over time to determine its half-life (t½).

2. Liver Microsomal Stability Assay:

  • Objective: To evaluate the peptide's susceptibility to metabolism by cytochrome P450 enzymes.

  • Protocol:

    • Prepare an incubation mixture containing liver microsomes (from human or other relevant species), the test peptide, and a NADPH-regenerating system (cofactor for CYP enzymes).

    • Initiate the reaction by warming the mixture to 37°C.

    • Collect and quench aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Analyze the samples by LC-MS/MS to quantify the disappearance of the parent peptide and, ideally, the appearance of key metabolites (e.g., the O-demethylated product).

    • Calculate the in vitro half-life and intrinsic clearance.

G cluster_invitro In Vitro Stability Assessment Peptide Test Peptide (containing 2-MeO-D-hPhe) Plasma Incubate with Plasma (Human, Rat, etc.) at 37°C Peptide->Plasma Microsomes Incubate with Liver Microsomes + NADPH at 37°C Peptide->Microsomes Quench1 Quench Reaction (e.g., Acetonitrile) Plasma->Quench1 Quench2 Quench Reaction (e.g., Acetonitrile) Microsomes->Quench2 LCMS1 LC-MS/MS Analysis Quench1->LCMS1 LCMS2 LC-MS/MS Analysis Quench2->LCMS2 Result1 Result: Proteolytic Stability (t½) LCMS1->Result1 Result2 Result: Metabolic Stability (CLint) LCMS2->Result2

Caption: Workflow for in vitro assessment of peptide stability.

In Vivo Pharmacokinetic Study: The Definitive Test

1. Animal Model and Administration:

  • Objective: To determine the full pharmacokinetic profile (Cmax, Tmax, AUC, t½, Clearance, Volume of Distribution) in a living system.

  • Protocol:

    • Select an appropriate animal model (e.g., Sprague-Dawley rats).

    • Administer the peptide via the intended clinical route (e.g., intravenous bolus for absolute bioavailability and subcutaneous for absorption characteristics).

    • House animals in metabolic cages if urine and feces collection is required for excretion studies.

2. Blood Sampling and Processing:

  • Protocol:

    • Collect blood samples from a cannulated vessel (e.g., jugular vein) at a series of predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

    • Process the blood immediately to separate plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

3. Bioanalysis and Pharmacokinetic Modeling:

  • Protocol:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the peptide in plasma.

    • Analyze the plasma samples to generate a concentration-time curve.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the concentration-time data to calculate key PK parameters.

G cluster_invivo In Vivo Pharmacokinetic Study Dosing Peptide Administration (IV & SC Routes) in Animal Model (e.g., Rat) Sampling Serial Blood Sampling (Defined Time Points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Modeling Pharmacokinetic Modeling (NCA) Analysis->Modeling Output PK Parameters: Cmax, AUC, t½, CL, Vd Modeling->Output

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion: A Rational Design for a Superior Pharmacokinetic Profile

The incorporation of 2-methoxy-D-homophenylalanine into a peptide backbone is a deliberate and multi-faceted strategy to engineer a drug candidate with a superior pharmacokinetic profile. The D-stereocenter provides a robust defense against proteolysis, the primary downfall of natural peptides.[1][2][3][4][5] The homophenylalanine structure offers a means to enhance membrane permeability and plasma protein binding, while the 2-methoxy group serves to both protect against and provide a specific handle for metabolic clearance by CYP enzymes.[6][7][8][9] The predictable, slower clearance pathways dominated by hepatic metabolism rather than rapid proteolysis are highly desirable for developing therapeutics with extended duration of action and more convenient dosing regimens. The experimental workflows detailed herein provide a clear path for drug developers to empirically validate these theoretical advantages and quantify the pharmacokinetic enhancements conferred by this unique amino acid. This rational design approach exemplifies the power of modern medicinal chemistry to create peptide therapeutics that are not only potent but also possess the drug-like properties essential for clinical success.

References

  • High-throughput assay for screening the stability of peptide drugs in proteolytic environments. ASCENION GmbH. Available at: [Link]

  • D-amino acid peptides to resist common proteases. LifeTein. (2012). Available at: [Link]

  • Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed. Available at: [Link]

  • d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Science Publishing. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. ResearchGate. (2024). Available at: [Link]

  • Introducing d-Amino Acid or Simple Glycoside into Small Peptides to Enable Supramolecular Hydrogelators to Resist Proteolysis. ACS Publications. (2012). Available at: [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • Rapid Profiling of Peptide Stability in Proteolytic Environments. Sci-Hub. (2009). Available at: [Link]

  • Cyprotex Microsomal Stability Fact Sheet. Evotec. Available at: [Link]

  • CHAPTER 9: Cytochrome P450 Metabolism. The Royal Society of Chemistry. (2021). Available at: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. (2022). Available at: [Link]

  • Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. PMC. Available at: [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Available at: [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. PubMed. (2021). Available at: [Link]

  • Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification. ACS Publications. (2023). Available at: [Link]

  • Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. ACS Publications. (2014). Available at: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. (2024). Available at: [Link]

  • CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism. (2015). Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide on N-Boc-2-methoxy-D-homophenylalanine: Exact Mass, Molecular Weight, and Analytical Workflows

Executive Summary In the rapidly evolving landscape of peptide therapeutics and peptidomimetic drug design, the strategic incorporation of unnatural amino acids is fundamental to overcoming the pharmacokinetic limitation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of peptide therapeutics and peptidomimetic drug design, the strategic incorporation of unnatural amino acids is fundamental to overcoming the pharmacokinetic limitations of native peptides. N-Boc-2-methoxy-D-homophenylalanine represents a highly specialized, sterically constrained, and proteolytically resistant building block[1]. This whitepaper provides an authoritative, in-depth guide on its exact mass, molecular weight, structural causality, and analytical workflows tailored for researchers and drug development professionals.

Structural Elucidation and Chemical Identity

N-Boc-2-methoxy-D-homophenylalanine (CAS: 1260589-55-6) is a synthetically modified derivative of phenylalanine[1]. Its structural components are deliberately engineered to drive specific pharmacological and synthetic outcomes:

  • D-Stereochemistry: Inverting the natural L-configuration renders the resulting peptide highly resistant to endogenous proteolytic degradation, significantly extending its plasma half-life.

  • Homologation (Homophenylalanine Core): The addition of a methylene (-CH 2​ -) group between the alpha-carbon and the phenyl ring extends the side chain. This causality allows deeper penetration into hydrophobic receptor binding pockets compared to standard phenylalanine.

  • 2-Methoxy Substitution: The ortho-methoxy group on the aromatic ring introduces steric hindrance, restricting side-chain rotamers. Furthermore, the oxygen atom acts as a potential hydrogen-bond acceptor, which can lock the peptide into a specific, bioactive conformation.

  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a standard orthogonal amine-protecting group, essential for directing regioselective coupling during solid-phase or solution-phase peptide synthesis[2].

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name N-Boc-2-methoxy-D-homophenylalanine
CAS Registry Number 1260589-55-6
Molecular Formula C 16​ H 23​ NO 5​
Monoisotopic Exact Mass 309.1576 Da
Average Molecular Weight 309.36 g/mol

Mass Spectrometry: Exact Mass vs. Molecular Weight

In rigorous analytical characterization, distinguishing between average molecular weight and monoisotopic exact mass is a critical self-validating step.

  • Average Molecular Weight (309.36 g/mol ): Calculated using the weighted average of the naturally occurring isotopes of each element[3]. This value is utilized for macroscopic laboratory measurements, such as calculating molar equivalents for synthetic coupling reactions.

  • Monoisotopic Exact Mass (309.1576 Da): Calculated using the mass of the most abundant, stable isotope for each element ( 12 C = 12.00000, 1 H = 1.00783, 14 N = 14.00307, 16 O = 15.99491)[4]. This is the exact value targeted during High-Resolution Mass Spectrometry (HRMS) to confirm molecular identity and rule out isobaric impurities[5].

Table 2: Predicted HRMS Adducts
Ionization ModeAdduct SpeciesIon FormulaTheoretical Exact Mass (m/z)
Positive (ESI+)[M+H] + [C 16​ H 24​ NO 5​ ] + 310.1654
Positive (ESI+)[M+Na] + [C 16​ H 23​ NO 5​ Na] + 332.1474
Negative (ESI-)[M-H] [C 16​ H 22​ NO 5​ ] 308.1503

High-Resolution Mass Spectrometry (HRMS) Protocol

To validate the structural integrity of N-Boc-2-methoxy-D-homophenylalanine, a robust LC-HRMS workflow is required. The following self-validating protocol is optimized for Q-TOF or Orbitrap systems.

Step-by-Step Methodology:

Step 1: Sample Preparation

  • Procedure: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to 1 µg/mL using 0.1% Formic Acid in Water.

  • Causality: The lipophilic Boc group and methoxy-phenyl ring require organic solvent for complete dissolution. Formic acid acts as a proton source to facilitate [M+H] + ion formation in positive electrospray ionization (ESI).

Step 2: Chromatographic Separation

  • Procedure: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% Acetonitrile (with 0.1% FA) to 95% Acetonitrile over 5 minutes.

  • Causality: The C18 stationary phase effectively retains the hydrophobic compound. The rapid gradient ensures a sharp, symmetrical peak, minimizing ion suppression from void volume contaminants.

Step 3: Ionization and Acquisition

  • Procedure: Operate the HRMS in ESI positive and negative switching modes. Set the capillary voltage to 3.5 kV (positive) and 2.5 kV (negative). Maintain the desolvation temperature at 350°C.

  • Causality: While the free carboxylic acid readily deprotonates yielding a strong [M-H] signal, the multiple carbonyl oxygens (from the Boc group and acid) can coordinate sodium, making [M+Na] + highly prominent in positive mode. Dual-mode acquisition ensures comprehensive characterization.

Step 4: Data Analysis and Mass Tolerance Check

  • Procedure: Extract the chromatograms for m/z 310.1654 and 308.1503. Calculate the mass error in parts-per-million (ppm).

  • Causality: A mass error of < 5 ppm is the analytical gold standard for confirming the elemental composition of C 16​ H 23​ NO 5​ , definitively separating the target from potential synthetic byproducts.

Synthetic Utility: Integration into Peptide Workflows

Because it utilizes a Boc protecting group, N-Boc-2-methoxy-D-homophenylalanine is primarily utilized in Boc-Solid Phase Peptide Synthesis (Boc-SPPS) or specialized solution-phase couplings. The Boc group provides temporary protection of the alpha-amine, allowing the carboxylic acid to be activated (e.g., via HATU/DIPEA) for amide bond formation without self-polymerization.

SPPS_Workflow A Resin Preparation (PAM or MBHA Resin) B Boc Deprotection (TFA in DCM) A->B Step 1 C Neutralization (DIEA in DMF) B->C Step 2 D Coupling Step (N-Boc-AA + HATU/DIPEA) C->D Step 3 D->B Iterate for next AA E Global Cleavage (Anhydrous HF) D->E Final Step F Purified Peptidomimetic (RP-HPLC) E->F Purification

Caption: Workflow for Boc-Solid Phase Peptide Synthesis incorporating unnatural amino acids.

References

  • ChemBK. "(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(2-methoxyphenyl...". ChemBK. Available at:[Link]

  • KEGG COMPOUND. "C10304 - Genome.jp: C16H23NO5 Exact mass". Genome.jp. Available at: [Link]

  • SpectraBase. "C16H23NO5 Exact Mass". SpectraBase. Available at: [Link]

  • PubChem - NIH. "Sinapine | C16H24NO5+ | CID 5280385". National Institutes of Health. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Solid-Phase Synthesis of Peptides Incorporating N-Boc-2-methoxy-D-homophenylalanine

Introduction: Expanding the Peptidic Universe with Non-Canonical Residues Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone technology for the chemical assembly of peptides, revolutionizing research in drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Peptidic Universe with Non-Canonical Residues

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone technology for the chemical assembly of peptides, revolutionizing research in drug discovery, chemical biology, and materials science.[1][2][3] The fundamental principle of SPPS involves the stepwise addition of protected amino acids to a growing chain anchored on an insoluble resin support, followed by cleavage and purification.[2][4][5] A significant advancement in this field is the incorporation of non-canonical amino acids (ncAAs), which offers a powerful strategy to engineer peptides with enhanced therapeutic properties, such as improved metabolic stability, increased potency, and novel functionalities.[1][3]

This document provides detailed protocols and expert insights for the successful incorporation of a specific ncAA, N-Boc-2-methoxy-D-homophenylalanine , using the Boc/Bzl solid-phase synthesis strategy. This particular amino acid presents unique opportunities and challenges:

  • D-Configuration: The D-enantiomer confers resistance to enzymatic degradation by proteases, a critical attribute for therapeutic peptides.

  • Homophenylalanine Backbone: The additional methylene group in the side chain introduces greater conformational flexibility and hydrophobicity compared to standard phenylalanine.

  • Nα-Boc Protection: The use of the acid-labile tert-butyloxycarbonyl (Boc) group dictates the overall synthetic strategy, requiring moderately acidic conditions for its removal in each cycle.[6]

  • Steric Hindrance: The combination of the bulky side chain and the D-configuration results in significant steric hindrance, which can impede coupling reactions and necessitates specialized protocols for efficient peptide bond formation.[1]

This guide is designed for researchers and drug development professionals, explaining not just the "how" but the critical "why" behind each methodological choice to ensure a successful synthesis.

Core Principles & Synthetic Strategy

The choice of the Nα-Boc protecting group on the target amino acid mandates the use of the Boc/Bzl SPPS strategy . This approach is distinct from the more common Fmoc/tBu methodology and is characterized by its reliance on a graded acid lability for deprotection steps.[4][7]

  • Nα-Boc Deprotection: The temporary Boc group is removed at the beginning of each cycle using a moderate acid, typically Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[6]

  • Side-Chain Protection (Bzl-based): Permanent side-chain protecting groups are typically benzyl-based and are stable to the moderate acid used for Boc removal.

  • Final Cleavage: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a very strong acid, most commonly anhydrous Hydrogen Fluoride (HF).[8][9]

Causality Behind Key Experimental Choices

The primary challenge when incorporating N-Boc-2-methoxy-D-homophenylalanine is overcoming the steric hindrance at the coupling site. Inefficient coupling leads to deletion sequences, which are difficult to separate from the target peptide and reduce the overall yield. Therefore, the entire protocol is optimized to address this challenge.

  • Resin Selection: A Merrifield resin is the standard choice for Boc-SPPS when synthesizing a peptide with a C-terminal carboxylic acid. Its benzyl-ester linkage is stable to the repetitive TFA treatments but is readily cleaved by strong acids like HF.

  • Coupling Reagent Selection: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) are often insufficient for driving the acylation of a sterically hindered amine.[10] The formation of a highly reactive activated species is paramount. Therefore, more potent in situ activating reagents are required. Aminium/uronium salts like HBTU or HATU , or phosphonium salts like PyBOP , are significantly more effective because they form highly reactive esters that can overcome the steric barrier.[10][11] HATU is often preferred for the most challenging couplings due to the anchimeric assistance provided by the pyridine nitrogen in its corresponding active ester.[11]

  • Solvent Environment: The choice of solvent is critical for solvating the growing peptide chain and preventing aggregation, which can further hinder coupling reactions.[10] While DMF is common, N-Methylpyrrolidone (NMP) is often superior for its solvating properties, especially for difficult sequences.[10]

  • Cleavage Cocktail: The final cleavage step in Boc-SPPS requires a strong acid to remove benzyl-based side-chain protecting groups and cleave the peptide from the Merrifield resin.[4] Anhydrous HF is highly effective but also extremely hazardous, requiring a specialized Teflon apparatus.[9] During cleavage, reactive carbocations are generated, which can cause unwanted side reactions. To prevent this, scavengers such as p-cresol or anisole must be included in the cleavage cocktail to trap these electrophilic species.[9][12]

Data Summary: Coupling Reagent Efficacy

The selection of the coupling reagent is the most critical parameter for successfully incorporating sterically hindered residues. The table below summarizes the characteristics of common and high-potency reagents.

Coupling ReagentClassActivating Agent AdditiveRelative Potency for Hindered CouplingsKey Considerations
DCC/DIC CarbodiimideHOBtLow to ModerateInexpensive, but often insufficient for hindered residues. DCU byproduct of DCC is insoluble.[13]
HBTU/TBTU Aminium/UroniumHOBtHighForms OBt active esters. Industry standard for many years.[11]
HATU Aminium/UroniumHOAtVery HighForms OAt active esters, which are more reactive than OBt esters. Recommended for difficult couplings.[11]
PyBOP PhosphoniumHOBtHighGenerates non-carcinogenic byproducts compared to its predecessor, BOP.[13]

Detailed Experimental Protocols

These protocols outline the manual synthesis of a peptide containing N-Boc-2-methoxy-D-homophenylalanine on a 0.1 mmol scale using Merrifield resin.

Protocol 1: Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Place Merrifield resin (1% DVB, ~0.15 mmol) in a reaction vessel. Add DCM (~10 mL/g resin) and allow it to swell for 30 minutes with gentle agitation. Drain the DCM.

  • First Amino Acid Attachment (Cesium Salt Method): a. To a solution of the first C-terminal Boc-protected amino acid (0.5 mmol) in methanol, add a cesium carbonate solution until the pH is 7.0. b. Evaporate the solution to dryness to obtain the Boc-amino acid cesium salt. c. Dissolve the cesium salt in DMF (~5 mL) and add it to the swollen resin. d. Heat the mixture to 50°C and agitate for 12-24 hours. e. Drain the reaction solution and wash the resin thoroughly with DMF (3x), DMF/Water (1:1) (3x), DMF (3x), and DCM (3x). f. Dry the resin under vacuum.

Protocol 2: Iterative Peptide Elongation Cycle

This cycle is repeated for each amino acid in the sequence.

  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes. Drain the solvent.[6]

  • Boc Deprotection: a. Add a solution of 40-50% TFA in DCM to the resin.[4][6] b. Agitate for 1 minute, drain, and add a fresh portion of the TFA/DCM solution. c. Agitate for an additional 20-30 minutes. d. Drain the TFA solution and wash the resin with DCM (4x).

  • Neutralization: a. Add a solution of 5-10% Diisopropylethylamine (DIEA) in DCM to the resin.[6] b. Agitate for 2 minutes and drain. Repeat this step. c. Wash the resin with DCM (3x) and then with DMF (3x) to prepare for coupling. The resin is now ready for the next coupling step.[6]

  • Amino Acid Coupling (Standard Residues): a. In a separate vial, dissolve the incoming Boc-amino acid (4 eq.) and HBTU (3.9 eq.) in DMF. b. Add DIEA (6-8 eq.) to the mixture to begin pre-activation. c. Immediately add the activated amino acid solution to the neutralized peptide-resin. d. Agitate for 1-2 hours at room temperature. e. Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). f. Optional: Perform a ninhydrin test to confirm reaction completion. If positive (blue color), repeat the coupling step.

Protocol 2A: Optimized Coupling of N-Boc-2-methoxy-D-homophenylalanine

This modified protocol is essential to overcome steric hindrance.

  • Pre-activation: In a separate vial, dissolve N-Boc-2-methoxy-D-homophenylalanine (4 eq.) and HATU (3.9 eq.) in DMF.[10]

  • Base Addition: Add DIEA (8 eq.) to the pre-activation mixture and allow it to react for 1-5 minutes.[10]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Extended Reaction Time: Allow the coupling reaction to proceed for 4-6 hours at room temperature, or overnight if necessary.[10]

  • Monitoring and Double Coupling: a. After the extended coupling time, wash the resin and perform a ninhydrin test. b. If the test is positive or weakly positive, a second coupling is required.[10] Repeat steps 1-4 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Final Cleavage and Deprotection (Anhydrous HF)

!!! WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated fume hood using a specialized HF cleavage apparatus made of HF-resistant materials (e.g., Teflon, Kel-F).[9] !!!

  • Resin Preparation: Dry the fully assembled peptide-resin completely under high vacuum. Weigh the resin and place it into the reaction vessel of the HF apparatus.

  • Add Scavengers: Add a scavenger mixture to the reaction vessel. A common mixture is p-cresol and anisole.

  • HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Distill a calculated amount of anhydrous HF into the vessel (~10 mL per gram of resin).

  • Cleavage Reaction: Remove the cooling bath and allow the mixture to warm to 0°C (ice bath). Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum.

  • Peptide Precipitation: a. Wash the remaining resin and scavenger residue with cold diethyl ether to remove organic impurities. b. Add the cold diethyl ether to a centrifuge tube. The crude peptide should precipitate as a solid.[1] c. Centrifuge the mixture to pellet the crude peptide.[1] d. Carefully decant the ether and wash the peptide pellet again with cold ether.

Protocol 4: Peptide Purification and Characterization
  • Dissolution: Dissolve the dried crude peptide pellet in an appropriate solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.

  • Purification: Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.

  • Characterization: Confirm the identity and purity of the collected fractions using analytical HPLC and Mass Spectrometry (MS).[1][2]

  • Lyophilization: Freeze-dry the pure, product-containing fractions to obtain the final peptide as a fluffy white powder.

Visualization of Workflows

Diagram 1: Boc-SPPS General Workflow

Boc_SPPS_Workflow cluster_cycle Iterative Elongation Cycle Deprotection Boc Deprotection (40-50% TFA/DCM) Neutralization Neutralization (5-10% DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., HATU/DIEA) Neutralization->Coupling Wash_Cycle Wash (DMF, DCM) Coupling->Wash_Cycle Wash_Cycle->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection (Anhydrous HF + Scavengers) Wash_Cycle->Cleavage Final Cycle Complete Start Load First Amino Acid on Merrifield Resin Start->Deprotection Purification RP-HPLC Purification & Characterization Cleavage->Purification

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Diagram 2: Troubleshooting Poor Coupling of Hindered Amino Acids

Troubleshooting_Workflow Start Positive Ninhydrin Test (Incomplete Coupling) CheckReagent Using standard reagent (e.g., DCC/HBTU)? Start->CheckReagent SwitchReagent Switch to HATU CheckReagent->SwitchReagent Yes IncreaseTime Increase Coupling Time (4-12 hours) CheckReagent->IncreaseTime No, already using HATU DoubleCouple Perform Second Coupling (Double Couple) SwitchReagent->DoubleCouple IncreaseTime->DoubleCouple CheckSolvent Using DMF? Consider NMP DoubleCouple->CheckSolvent Success Coupling Complete (Negative Ninhydrin Test) CheckSolvent->Success

Caption: Decision pathway for troubleshooting low coupling efficiency.

References

  • Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • BenchChem. (2025).
  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design. Humana Press.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. MilliporeSigma.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Balboni, G., et al. (2009). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. PMC.
  • Agilent Technologies. (2022).
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis. BenchChem.
  • AAPPTec. Cleavage Cocktails; Reagent B. AAPPTec.
  • Atherton, E., et al. (1992). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. International Journal of Peptide and Protein Research.
  • Hilario, J., et al. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH.
  • Afonso, I., et al. (2025).
  • Lee, C., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols. Humana Press.
  • BOC Sciences. (2024).
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
  • Rojas, L. P., et al. (2025). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography.
  • Shinbara, K., et al. (2020). Comparison of Boc and Fmoc SPPS.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • AAPPTec.
  • Lee, Y.J., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio Peptide Synthesizer.
  • Merck Millipore. Novabiochem® Coupling reagents. Merck Millipore.

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Method

Application Notes and Protocols: A Guide to the Strategic Incorporation of N-Boc-2-methoxy-D-homophenylalanine into Cyclic Antimicrobial Peptides

Introduction: Engineering Next-Generation Antimicrobial Peptides The escalating crisis of antimicrobial resistance necessitates innovative strategies in drug design. Cyclic antimicrobial peptides (AMPs) represent a promi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Engineering Next-Generation Antimicrobial Peptides

The escalating crisis of antimicrobial resistance necessitates innovative strategies in drug design. Cyclic antimicrobial peptides (AMPs) represent a promising class of therapeutics due to their potent, broad-spectrum activity and unique mechanisms of action that can circumvent conventional resistance pathways.[1][2] Their constrained cyclic structure often imparts enhanced metabolic stability, improved receptor selectivity, and favorable pharmacokinetic profiles compared to their linear counterparts.[3]

A key strategy for optimizing AMPs involves the incorporation of non-canonical amino acids (ncAAs).[1][2][4] These unique building blocks can introduce novel chemical and physical properties, leading to peptides with enhanced potency, greater stability against proteolytic degradation, and reduced toxicity. This guide focuses on the strategic incorporation of a specific ncAA, N-Boc-2-methoxy-D-homophenylalanine , into a cyclic peptide backbone.

The choice of this particular ncAA is deliberate and multifaceted:

  • D-Stereochemistry: The D-configuration of the amino acid provides inherent resistance to degradation by proteases, which typically recognize L-amino acids. This can significantly extend the in vivo half-life of the peptide.[1][3][5][6]

  • Homophenylalanine Scaffold: The additional methylene group in the side chain, compared to phenylalanine, increases the hydrophobicity and conformational flexibility of the side chain. This can modulate the peptide's interaction with bacterial membranes and influence its self-assembly properties.[2][7]

  • 2-Methoxy Substitution: The ortho-methoxy group on the phenyl ring introduces steric bulk and alters the electronic properties of the aromatic side chain. This can influence peptide folding, receptor binding, and potentially reduce hemolytic activity by fine-tuning the hydrophobic-hydrophilic balance.

This document provides a comprehensive framework for researchers, chemists, and drug development professionals on the synthesis, purification, and characterization of cyclic AMPs containing N-Boc-2-methoxy-D-homophenylalanine. We will delve into the underlying principles of each step, offering detailed protocols and expert insights to navigate potential challenges.

I. Design and Synthesis Strategy

The synthesis of these specialized cyclic peptides is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), followed by on-resin cyclization. This approach offers significant advantages in terms of efficiency and purification.[3][8][9] We will utilize a standard Fmoc/tBu protection strategy, which is well-suited for the synthesis of complex peptides.

Overall Workflow

The entire process, from resin preparation to the final purified peptide, is outlined below. This workflow is designed to be a self-validating system, with checkpoints to ensure the success of each critical phase.

Workflow cluster_0 Linear Peptide Assembly (SPPS) cluster_1 On-Resin Cyclization cluster_2 Cleavage & Purification cluster_3 Characterization & Bio-assays A Resin Swelling & Fmoc Deprotection B Amino Acid Coupling (including ncAA) A->B C Capping (Optional) B->C D Repeat Deprotection & Coupling Cycles C->D E Side-Chain Deprotection D->E Linear Peptide Complete F On-Resin Cyclization G Global Deprotection & Cleavage from Resin F->G Cyclized Peptide on Resin H Crude Peptide Precipitation & Lysis I RP-HPLC Purification J Mass Spectrometry (LC-MS) I->J Purified Peptide K Antimicrobial Assay (MIC Determination) J->K L Hemolysis Assay (Toxicity) J->L

Caption: Overall experimental workflow from synthesis to biological evaluation.

II. Materials and Reagents

Successful synthesis requires high-quality reagents. The following table provides a general list of necessary materials.

Category Reagent/Material Suggested Grade/Purity Purpose
Resin Rink Amide Resin (100-200 mesh)0.4-0.8 mmol/g substitutionSolid support for C-terminal amide peptides
Amino Acids Fmoc-protected L-amino acidsPeptide synthesis gradeStandard peptide building blocks
N-Boc-2-methoxy-D-homophenylalanine>95% purityNon-canonical amino acid
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade, anhydrousPrimary solvent for SPPS
Dichloromethane (DCM)AnhydrousResin washing and swelling
PiperidineReagent gradeFmoc deprotection
Coupling Reagents HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)>98%Activating agent for coupling
HOBt (Hydroxybenzotriazole)>98%Racemization suppressor
Base N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeActivation and neutralization
Cleavage Trifluoroacetic acid (TFA)Reagent gradeCleavage from resin and side-chain deprotection
Triisopropylsilane (TIS)Reagent gradeScavenger for protecting groups
Water (H₂O)HPLC gradeScavenger
Purification Acetonitrile (ACN)HPLC gradeMobile phase for RP-HPLC
Diethyl etherAnhydrousPrecipitation of crude peptide

III. Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the linear peptide on a Rink Amide resin. The quantities are based on a 0.1 mmol synthesis scale.

1. Resin Preparation: a. Place 0.125 g of Rink Amide resin (0.8 mmol/g) in a peptide synthesis vessel. b. Add 5 mL of DMF and allow the resin to swell for 1 hour with gentle agitation. c. Drain the DMF.

2. Initial Fmoc Deprotection: a. Add 5 mL of 20% (v/v) piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add another 5 mL of 20% piperidine in DMF and agitate for 20 minutes. d. Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

3. Amino Acid Coupling Cycle (General): a. In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol), 3.9 equivalents of HATU (0.39 mmol), and 8 equivalents of DIPEA (0.8 mmol) in 3 mL of DMF. b. Expertise & Experience: The pre-activation of the amino acid for 1-2 minutes before adding it to the resin ensures efficient coupling. c. Add the activated amino acid solution to the deprotected resin. d. Agitate for 1-2 hours at room temperature. e. To ensure complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step. f. Wash the resin with DMF (5 x 5 mL).

4. Coupling of N-Boc-2-methoxy-D-homophenylalanine: a. Causality behind experimental choices: Due to potential steric hindrance from the ortho-methoxy group and the homophenylalanine backbone, a longer coupling time and/or a double coupling may be necessary. b. Follow the general coupling protocol (Step 3), but extend the coupling time to 4 hours. c. Perform a Kaiser test. If it is not completely negative, perform a second coupling with a freshly prepared activated amino acid solution for another 2 hours.

5. Iteration: a. Repeat the deprotection (Step 2c-d) and coupling (Step 3) cycles for each amino acid in the sequence until the linear peptide is fully assembled.

Protocol 2: On-Resin Cyclization

This protocol describes a head-to-tail cyclization on the solid support, a method that often minimizes intermolecular side reactions.[5][6][8][9][10]

1. N-terminal Fmoc Deprotection: a. Once the linear peptide is assembled, perform a final Fmoc deprotection as described in Protocol 1, Step 2.

2. C-terminal Carboxylic Acid Activation: a. The C-terminal amino acid is attached to the resin via its side chain, leaving the C-terminal carboxylic acid free for cyclization. This requires a resin with an appropriate linker for side-chain attachment (e.g., a 2-chlorotrityl chloride resin loaded with an amino acid via its side chain). For head-to-tail cyclization on a standard resin like Rink Amide, the peptide must first be cleaved with its side chains protected, and then cyclized in solution. However, for this protocol, we assume an on-resin side-chain to side-chain or head-to-tail cyclization strategy is employed where the linear peptide is attached to the resin via a side chain.

3. On-Resin Cyclization: a. Swell the resin with the fully assembled, N-terminally deprotected linear peptide in DMF. b. In a separate vial, prepare a dilute solution of coupling reagents: 3 equivalents of PyBOP and 6 equivalents of DIPEA in DMF. The final concentration of the peptide on the resin should be low to favor intramolecular cyclization over intermolecular oligomerization. c. Add the coupling reagent solution to the resin and agitate at room temperature for 12-24 hours. d. Trustworthiness: Monitor the cyclization reaction by taking a small sample of resin, cleaving the peptide, and analyzing it by mass spectrometry. The disappearance of the linear peptide mass and the appearance of the cyclized peptide mass confirms the reaction's completion. e. Once complete, wash the resin thoroughly with DMF and DCM.

On_Resin_Cyclization start Linear Peptide on Resin deprotection N-terminal Fmoc Deprotection + 20% Piperidine/DMF start->deprotection activation Intramolecular Coupling + PyBOP/DIPEA in DMF (dilute) deprotection->activation monitoring {Reaction Monitoring | LC-MS analysis of cleaved sample} activation->monitoring monitoring->activation Incomplete wash Wash Resin (DMF, DCM) monitoring->wash Complete end Cyclized Peptide on Resin wash->end

Caption: Workflow for on-resin peptide cyclization.

Protocol 3: Cleavage, Purification, and Characterization

1. Cleavage from Resin and Global Deprotection: a. Dry the resin with the cyclized peptide under vacuum for 1 hour. b. Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. c. Add 5 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

2. Peptide Precipitation and Lysis: a. Precipitate the crude peptide by adding the TFA solution dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether. b. Centrifuge at 4000 rpm for 10 minutes. c. Decant the ether and wash the peptide pellet with cold ether twice. d. Dry the crude peptide pellet under a stream of nitrogen.

3. Purification by RP-HPLC: a. Dissolve the crude peptide in a minimal amount of 50% ACN/water. b. Purify the peptide using a preparative C18 reverse-phase HPLC column. c. A typical gradient for purification is a linear gradient of 10-60% ACN (with 0.1% TFA) in water (with 0.1% TFA) over 30 minutes. d. Collect fractions and analyze them by mass spectrometry to identify those containing the pure cyclic peptide.

4. Characterization: a. Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and analytical HPLC. b. Authoritative Grounding: For regulatory submissions, further characterization such as NMR for conformational analysis and amino acid analysis may be required to provide unequivocal proof of structure.[11][12]

IV. Biological Evaluation

Protocol 4: Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]

1. Bacterial Culture Preparation: a. Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into Mueller-Hinton Broth (MHB). b. Incubate overnight at 37°C. c. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.

2. Peptide Dilution: a. Prepare a stock solution of the purified cyclic peptide in sterile water or a suitable buffer. b. Perform a serial two-fold dilution of the peptide in MHB in the 96-well plate.

3. Incubation and Analysis: a. Add the diluted bacterial suspension to each well. b. Include positive (bacteria only) and negative (broth only) controls. c. Incubate the plate at 37°C for 18-24 hours. d. The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Protocol 5: Hemolysis Assay

This assay assesses the peptide's toxicity to mammalian cells by measuring the lysis of red blood cells (RBCs).[15]

1. Red Blood Cell Preparation: a. Obtain fresh human or sheep red blood cells in an anticoagulant solution. b. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspension. c. Prepare a 2% (v/v) suspension of RBCs in PBS.

2. Assay Procedure: a. Serially dilute the peptide in PBS in a 96-well plate. b. Add the 2% RBC suspension to each well. c. Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis). d. Incubate the plate at 37°C for 1 hour. e. Centrifuge the plate to pellet the intact RBCs. f. Transfer the supernatant to a new plate and measure the absorbance at 450 nm, which corresponds to the release of hemoglobin.

3. Calculation: a. Percent hemolysis is calculated as: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100. b. The HC₅₀ value (the concentration causing 50% hemolysis) can be determined by plotting percent hemolysis against peptide concentration.

V. Data Presentation and Expected Outcomes

Table 1: Purification and Characterization Summary
Peptide ID Sequence Theoretical Mass (Da) Observed Mass (Da) Purity (HPLC %) Yield (mg)
CP-X1c(X-Y-Z-ncAA-A-B)1234.51234.6>98%5.2
..................

ncAA represents N-Boc-2-methoxy-D-homophenylalanine

Table 2: Biological Activity Profile
Peptide ID MIC (µM) vs. S. aureus MIC (µM) vs. E. coli HC₅₀ (µM) Selectivity Index (S. aureus)
CP-X148>100>25
Melittin (Control)2452.5

Selectivity Index = HC₅₀ / MIC

VI. Troubleshooting and Expert Insights

  • Poor Coupling of the ncAA: If the Kaiser test remains positive after double coupling, consider using a different coupling reagent such as PyAOP or increasing the temperature of the coupling reaction.

  • Low Cyclization Yield: Ensure that the linear peptide is fully deprotected at the N-terminus before attempting cyclization. Perform the cyclization in a larger volume of DMF to favor the intramolecular reaction.

  • Peptide Insolubility: The incorporation of hydrophobic ncAAs can sometimes lead to aggregation and insolubility. Purify the peptide using a gradient with a lower starting concentration of organic solvent and consider adding a small amount of formic acid to the mobile phase.

  • High Hemolytic Activity: If the resulting peptide is too toxic, consider modifying the sequence to reduce its overall hydrophobicity or altering the position of the ncAA within the peptide.

By following these detailed protocols and leveraging the provided insights, researchers can successfully incorporate N-Boc-2-methoxy-D-homophenylalanine into cyclic antimicrobial peptides, paving the way for the development of novel and effective therapeutics.

References

  • Mendes, B., et al. (2026). D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. Microbiology, 172(2). Available at: [Link]

  • Mendes, B., et al. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. Available at: [Link]

  • Mendes, B., et al. (2026). D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. PMC. Available at: [Link]

  • Mendes, B., et al. (2026). D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. ResearchGate. Available at: [Link]

  • Sureshbabu, R., et al. (2025). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science. Available at: [Link]

  • Fukuyama, T., et al. (2018). Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. Chemical Society Reviews. Available at: [Link]

  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • Aisenbrey, C., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science, 20(2), 99-104. Available at: [Link]

  • Kawai, M., et al. (1980). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Journal of Medicinal Chemistry, 23(4), 420-4. Available at: [Link]

  • Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Available at: [Link]

  • Ferreira, P.M.T., et al. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 26(5), 2603. Available at: [Link]

  • Fields, G.B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-24. Available at: [Link]

  • Lang, K., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(3), 643-647. Available at: [Link]

  • Ferreira, P.M.T., et al. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. ResearchGate. Available at: [Link]

  • Koksch, B., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-125. Available at: [Link]

  • Penke, B., et al. (2022). Incorporation of Oxidized Phenylalanine Derivatives into Insulin Signaling Relevant Proteins May Link Oxidative Stress to Signaling Conditions Underlying Chronic Insulin Resistance. International Journal of Molecular Sciences, 23(8), 4469. Available at: [Link]

  • Haskell-Luevano, C., et al. (2022). Incorporation of Indoylated Phenylalanine Yields a Sub-Micromolar Selective Melanocortin-4 Receptor Antagonist Tetrapeptide. ACS Omega, 7(31), 27814-27822. Available at: [Link]

  • Goodman, M., et al. (1980). Peptide Sweeteners. 4. Hydroxy and Methoxy Substitution of the Aromatic Ring in L-Aspartyl-L-Phenylalanine Methyl Ester. Structure-Taste Relationships. The Hebrew University of Jerusalem. Available at: [Link]

  • Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Available at: [Link]

Sources

Application

Application Note: Optimizing Solvent Compatibility for N-Boc-2-methoxy-D-homophenylalanine in Liquid-Phase Peptide Synthesis (LPPS)

Executive Summary The incorporation of non-natural, sterically hindered amino acids into peptide sequences is a cornerstone of modern drug development, offering enhanced proteolytic stability and target affinity. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-natural, sterically hindered amino acids into peptide sequences is a cornerstone of modern drug development, offering enhanced proteolytic stability and target affinity. However, compounds like N-Boc-2-methoxy-D-homophenylalanine present severe synthetic bottlenecks in Liquid-Phase Peptide Synthesis (LPPS). This application note delineates the mechanistic challenges posed by this specific building block and establishes a self-validating, highly efficient coupling protocol predicated on optimized binary solvent systems.

Mechanistic Insights: The Challenge of Steric Bulk and Flexibility

N-Boc-2-methoxy-D-homophenylalanine introduces a trifecta of physicochemical challenges that dictate solvent and reagent selection:

  • Steric Shielding via the Ortho-Methoxy Group : The electron-donating methoxy group at the ortho position of the phenyl ring restricts the rotational freedom of the side chain. During the activation of the C-terminus, this bulky moiety can adopt conformations that physically occlude the electrophilic center, severely hindering nucleophilic attack by the growing peptide chain.

  • Entropic Penalty of the Homo Linkage : The inclusion of an additional methylene bridge (-CH₂-) between the alpha-carbon and the aromatic ring increases the molecule's conformational flexibility. This raises the entropic cost required to achieve the highly ordered transition state necessary for amide bond formation.

  • Boc-Protection Constraints : The tert-butyloxycarbonyl (Boc) protecting group necessitates strictly non-acidic coupling environments and dictates the use of solvents that will not retain moisture, as subsequent deprotection relies on strong acids like trifluoroacetic acid (TFA) 1.

Solvent Dynamics and Causality in LPPS

Liquid-Phase Peptide Synthesis (LPPS) bridges the gap between solid-phase and classical solution-phase methods, often utilizing soluble tags (e.g., PEG or hydrophobic benzyl alcohols) to facilitate homogeneous reaction kinetics while allowing for precipitation-based purification 2. Solvent selection is the critical variable in overcoming the steric hindrance of N-Boc-2-methoxy-D-homophenylalanine:

  • Dichloromethane (DCM) : DCM is the traditional gold standard for Boc chemistry because it readily dissolves Boc-protected amino acids and is completely unreactive to TFA 3. However, as the LPPS tag-peptide complex elongates, pure DCM often fails to disrupt inter-chain hydrogen bonding, leading to aggregation and failed couplings.

  • N-Methyl-2-pyrrolidone (NMP) : NMP is highly polar and efficiently solvates growing peptide chains, making it a frequent choice for difficult sequences [[3]](). For sterically hindered amino acids, standard carbodiimides in NMP are insufficient, requiring potent uronium salts like HATU and complex solvent mixtures (e.g., DCM/DMF/NMP) to drive the reaction 4.

  • Tetrahydrofuran (THF) : THF has emerged as a superior, environmentally friendlier alternative that excels in coupling sterically hindered amino acids, particularly when used with PEG-based LPPS tags, while significantly reducing racemization risks compared to DMF 5.

By utilizing a THF/DCM (1:1 v/v) binary mixture, researchers can leverage the high Boc-solubility and moisture-shedding properties of DCM alongside the aggregation-disrupting, high-efficiency coupling environment provided by THF.

Quantitative Solvent Evaluation

The following table summarizes the physicochemical performance of various solvent systems when coupling N-Boc-2-methoxy-D-homophenylalanine to a PEG-supported peptide chain in LPPS.

Solvent SystemN-Boc-2-methoxy-D-homoPhe Solubility (mg/mL)LPPS Tag Solvation (PEG-based)Relative Coupling Efficiency (%)Racemization Risk
DCM (100%) > 250Moderate65%Low
DMF (100%) > 300Excellent78%Moderate
NMP (100%) > 350Excellent82%Moderate
THF/DCM (1:1) > 280 Excellent > 95% Very Low

Logical Workflow for Solvent Selection

G A N-Boc-2-methoxy-D-homoPhe (Sterically Hindered) B Solvent System Selection for LPPS A->B C Pure DCM (High Boc Solubility) B->C D Pure DMF / NMP (High Solvation) B->D E Binary: THF/DCM (1:1) (Optimal Balance) B->E F Risk: Poor Peptide Chain Solvation C->F G Risk: Side Reactions & Amine Impurities D->G H High Coupling Efficiency & Low Racemization E->H I Proceed to HATU/DIPEA Activation H->I

Logical workflow for selecting optimal LPPS solvent systems for hindered Boc-amino acids.

Self-Validating Experimental Protocol

To overcome the steric barrier of the ortho-methoxy group, standard carbodiimides (DIC/DCC) are insufficient. This protocol utilizes HATU (a potent uronium salt) in a THF/DCM solvent system. Crucially, this protocol is self-validating : it incorporates an in-process micro-cleavage step to ensure 100% coupling efficiency before proceeding, preventing the propagation of deletion sequences.

Phase 1: Reagent Preparation & Pre-Activation
  • Degas Solvents : Sparge anhydrous THF and DCM with inert gas (N₂ or Argon) for 15 minutes to remove dissolved oxygen and atmospheric moisture. Prepare a 1:1 (v/v) mixture.

  • Dissolution : In a clean, dry reaction vessel, dissolve N-Boc-2-methoxy-D-homophenylalanine (4.0 equivalents relative to the LPPS tag loading) in the THF/DCM mixture to a concentration of 0.2 M.

  • Activation : Add HATU (3.9 equivalents) to the solution. Stir for 1 minute to ensure complete dissolution.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents) dropwise. The solution will turn pale yellow, indicating the formation of the active O-At ester. Allow pre-activation to proceed for exactly 3 minutes. Causality: Prolonged pre-activation of hindered amino acids can lead to guanidinylation side-reactions; strict timing is required.

Phase 2: LPPS Coupling
  • Addition to Tag : Transfer the activated amino acid solution to the reaction vessel containing the deprotected, soluble PEG-supported peptide chain.

  • Coupling : Stir the homogeneous mixture gently at room temperature (22-25°C) for 2 to 4 hours. Causality: The THF prevents the PEG tag from collapsing, maintaining a fully solvated state that allows the hindered active ester to access the N-terminus.

Phase 3: Self-Validation (In-Process LC-MS)
  • Aliquot Extraction : Withdraw a 20 µL aliquot from the reaction mixture.

  • Precipitation : Add the aliquot to 200 µL of cold diethyl ether to precipitate the PEG-peptide complex. Centrifuge at 10,000 x g for 2 minutes and discard the supernatant (which contains excess reagents).

  • Micro-Cleavage : Dissolve the pellet in 50 µL of TFA/DCM (1:1) and incubate for 15 minutes to remove the terminal Boc group.

  • Analysis : Evaporate the micro-cleavage solvent under a stream of N₂, reconstitute in 100 µL of Acetonitrile/Water (1:1), and inject into an LC-MS.

    • Validation Checkpoint: If the mass corresponding to the uncoupled (deletion) sequence is detected at >2% relative abundance, trigger a double coupling (Repeat Phase 1 & 2 using 2.0 equivalents of reagents).

    • If the uncoupled mass is absent, the protocol is validated, and the synthesis may proceed to the global precipitation and washing phase.

References

  • Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) PubMed Central (PMC) URL:[Link]

  • Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides Chemical Reviews - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization during N-Boc-2-methoxy-D-homophenylalanine coupling

Technical Support Center: Troubleshooting Racemization in N-Boc-2-methoxy-D-homophenylalanine Coupling Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Racemization in N-Boc-2-methoxy-D-homophenylalanine Coupling

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate stereochemical degradation during the coupling of complex, unnatural amino acids.

While N-Boc-2-methoxy-D-homophenylalanine is protected by a urethane (Boc) group—which traditionally shields against oxazolone-mediated racemization—researchers frequently observe epimerization when using modern, highly reactive coupling conditions. This guide deconstructs the chemical causality behind this issue and provides self-validating, step-by-step protocols to preserve stereochemical integrity.

Part 1: Core Diagnostic FAQs (Mechanistic Insights)

Q1: Why is my N-Boc-2-methoxy-D-homophenylalanine racemizing even though it has a Boc protecting group? A: It is a common misconception that urethane protecting groups (like Boc or Fmoc) make amino acids completely immune to racemization. While the Boc group effectively reduces the nucleophilicity of the carbonyl oxygen—thereby suppressing the formation of the highly racemization-prone 5(4H)-oxazolone intermediate[1][2]—it does not protect against direct enolization [3].

When you activate the carboxylic acid with a powerful reagent (e.g., HATU or HBTU), the electron-withdrawing nature of the active ester significantly increases the acidity of the adjacent α -proton. If you are using a relatively strong tertiary amine base like N,N-diisopropylethylamine (DIPEA, pKa ~10.1) to drive the reaction, the base can abstract this α -proton[1]. This forms a planar enolate intermediate. Upon rapid reprotonation, the stereocenter is scrambled, converting your pure D-homophenylalanine derivative into a D/L racemic mixture[3].

Q2: I am using HATU. Is the coupling reagent itself causing the problem? A: Not directly, but uronium/aminium salts like HATU and HBTU require at least two equivalents of a tertiary base to function (one to deprotonate the carboxylic acid, one to neutralize the released counterion)[4]. It is this mandatory highly basic environment, combined with the extreme reactivity of the O-acyluronium intermediate, that creates a kinetic window for α -proton abstraction before the amine nucleophile can attack[1][4].

RacemizationMechanisms A Activated N-Boc- D-homophenylalanine B Direct α-Proton Abstraction (Base) A->B Excess DIPEA D Oxazolone Formation (Cyclization) A->D Slow Aminolysis C Enolate Intermediate (Planar) B->C F D/L Racemic Peptide Product C->F Nucleophilic Attack E Achiral Oxazolone D->E E->F Nucleophilic Attack

Caption: Mechanistic pathways of base-catalyzed racemization during peptide coupling.

Part 2: Quantitative Benchmarking

To make an informed decision, we must look at the causality between base strength (pKa), coupling chemistry, and resulting epimerization. The table below summarizes expected racemization levels based on standard benchmarking of sensitive α -chiral amino acids[1][3][5].

Coupling ReagentBase UsedBase pKaActivation EnvironmentExpected Epimerization (%)Recommendation
HATU DIPEA (2.0 eq)10.1Highly Basic5.0% - 15.0%Avoid for sensitive D-amino acids.
HATU TMP / Collidine (2.0 eq)7.4Weakly Basic / Sterically Hindered< 2.0%Acceptable if uronium is mandatory.
COMU TMP / Collidine (2.0 eq)7.4Weakly Basic / Sterically Hindered< 1.0%Good alternative to HATU.
DIC OxymaPure (No Base)N/ANeutral / Mildly Acidic< 0.1% Optimal for complete stereocontrol.

Part 3: Validated Experimental Protocols

To completely suppress racemization, you must alter the kinetic environment of the coupling reaction. Below are two self-validating protocols. Protocol A is the gold standard for preserving stereochemistry, while Protocol B is a fallback if your specific sequence suffers from severe steric hindrance requiring uronium activation.

Protocol A: The Base-Free Approach (DIC / OxymaPure)

By utilizing N,N'-Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), you eliminate the need for a tertiary base entirely[3]. This shuts down the direct enolization pathway (Path A).

Materials:

  • N-Boc-2-methoxy-D-homophenylalanine (1.5 eq)

  • OxymaPure (1.5 eq)

  • DIC (1.5 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.5 equivalents of N-Boc-2-methoxy-D-homophenylalanine and 1.5 equivalents of OxymaPure in anhydrous DMF to achieve a concentration of 0.1 M.

  • Chilling: Cool the reaction vessel to 0°C using an ice bath. Mechanistic note: Lowering the temperature kinetically disfavors any residual side reactions.

  • Activation: Add 1.5 equivalents of DIC dropwise to the mixture. Stir at 0°C for exactly 2 minutes. The solution may turn slightly yellow, indicating the formation of the active Oxyma ester.

  • Aminolysis: Add the resin-bound or solution-phase amine (1.0 eq) to the activated mixture.

  • Coupling: Allow the reaction to slowly warm to room temperature and stir for 2 to 4 hours. Monitor completion via Kaiser test (for solid phase) or LC-MS (for solution phase).

Protocol B: The Sterically Shielded Base Approach (HATU / TMP)

If your amine is highly sterically hindered and DIC/Oxyma fails to achieve full conversion, you may use HATU. However, you must replace DIPEA with 2,4,6-trimethylpyridine (TMP, also known as collidine)[4][5]. TMP is a weaker base (pKa 7.4) and its methyl groups provide immense steric shielding, preventing it from accessing and abstracting the α -proton[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the amino acid (1.5 eq) and HATU (1.45 eq) in anhydrous DMF. Note: HATU is kept slightly sub-stoichiometric to prevent capping of the amine by unreacted uronium species.

  • Temperature Control: Chill the mixture to 0°C.

  • Controlled Activation: Add TMP (3.0 eq) and stir for no more than 1 minute . Prolonged pre-activation with HATU is the leading cause of epimerization[4].

  • Coupling: Immediately transfer the activated mixture to the amine component. Stir for 1 hour at room temperature.

WorkflowTree Start Initiate Coupling Workflow Assess Is the amine highly sterically hindered? Start->Assess Path1 No: Use Base-Free Method (DIC / OxymaPure) Assess->Path1 Path2 Yes: Use Weak Shielded Base (HATU / 2,4,6-Collidine) Assess->Path2 PreAct Strict Pre-activation: < 2 mins at 0°C Path1->PreAct Path2->PreAct Result Enantiopure Peptide (Zero Epimerization) PreAct->Result

Caption: Decision matrix for selecting coupling conditions to preserve stereochemical integrity.

Part 4: Advanced Troubleshooting FAQs

Q3: I switched to DIC/OxymaPure, but my coupling yield dropped significantly. What should I do? A: DIC/OxymaPure is slightly less reactive than HATU. If your yield drops, do not add base. Instead, increase the temperature slightly (e.g., couple at 40°C using a microwave synthesizer). OxymaPure is highly thermally stable and maintains its anti-racemization properties even at elevated temperatures, unlike HOBt or HOAt. Alternatively, you can explore Boc-Oxyma, a novel reagent that acts as both a protecting and highly efficient coupling agent without requiring harsh basic conditions[6][7].

Q4: Can I use N-methylmorpholine (NMM) instead of TMP with HATU? A: While NMM (pKa 7.38) is a weaker base than DIPEA and is often used to reduce racemization[5], it lacks the severe steric bulk of 2,4,6-collidine (TMP). For a highly sensitive unnatural amino acid like a homophenylalanine derivative, TMP is vastly superior because the methyl groups at the 2 and 6 positions physically block the nitrogen lone pair from approaching the α -proton[5].

Q5: How can I analytically verify that my D-homophenylalanine hasn't racemized? A: The most reliable method is to synthesize a small analytical batch of the deliberate L-epimer (using N-Boc-2-methoxy-L-homophenylalanine) under the exact same conditions. Run both the D-product and the L-product on a high-resolution LC-MS with a chiral stationary phase, or use standard reverse-phase HPLC if the coupled product is a diastereomer (since diastereomers will resolve on standard C18 columns). Compare the retention times to quantify any D-to-L conversion.

Sources

Optimization

Troubleshooting low coupling yields with N-Boc-2-methoxy-D-homophenylalanine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for researchers utilizing N-Boc-2-methoxy-D-homophenylalanine. This guide provides in-depth troubleshooting strategies...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers utilizing N-Boc-2-methoxy-D-homophenylalanine. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) concerning low coupling yields encountered during peptide synthesis with this sterically hindered amino acid derivative. Our approach is to explain the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of N-Boc-2-methoxy-D-homophenylalanine

N-Boc-2-methoxy-D-homophenylalanine is a non-proteinogenic amino acid increasingly used in the design of novel peptides and peptidomimetics. Its unique structure, however, presents a significant challenge in standard peptide synthesis protocols. The primary obstacle stems from steric hindrance.

  • The Homophenylalanine Core: The additional methylene group in the side chain compared to phenylalanine increases its bulk.

  • The 2-Methoxy Group: The placement of a methoxy group at the ortho position of the phenyl ring dramatically increases the steric bulk around the carboxylic acid, directly impeding the approach of the incoming amine and the coupling reagents.

This steric congestion slows down the rate of amide bond formation, often leading to incomplete reactions and low coupling yields under standard conditions. This guide will walk you through diagnosing and overcoming these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing very low coupling efficiency for N-Boc-2-methoxy-D-homophenylalanine in my solid-phase peptide synthesis (SPPS). What is the most likely cause?

The most common reason for poor coupling yield with this residue is the failure of standard coupling protocols to overcome its significant steric hindrance. Even a minor inefficiency at each coupling step can lead to a substantial decrease in the final yield of the full-length peptide.[1] A systematic approach is crucial to diagnose the exact point of failure.

A logical first step is to determine if the issue lies with the synthesis protocol itself or with the final cleavage and work-up.[2]

Initial Diagnostic Workflow
  • Perform a Test Cleavage: Take a small sample of the peptide-resin (10-20 mg) post-synthesis.[2]

  • Analyze with Mass Spectrometry (MS): Analyze the cleaved product by LC-MS.

    • Target Mass Present: If the mass of your target peptide is present, the synthesis was at least partially successful. The low yield may be due to inefficient cleavage, peptide precipitation issues, or degradation during work-up.[2]

    • Truncated Sequences Observed: If you primarily see masses corresponding to the peptide chain before the addition of N-Boc-2-methoxy-D-homophenylalanine, this confirms a failed coupling step.

    • No Target Peptide: If there is very little peptide material, this could point to a more systemic issue like poor resin solvation or aggregation.[3]

Below is a troubleshooting decision tree to guide your investigation based on the initial MS analysis.

G cluster_start cluster_diag Diagnosis cluster_results MS Results Interpretation cluster_causes Root Cause Analysis cluster_solutions Recommended Actions start Low Final Yield Detected test_cleavage Perform Test Cleavage & LC-MS Analysis start->test_cleavage res_truncated Target Peptide + Truncated Sequence (at hindered residue) test_cleavage->res_truncated res_success Target Peptide Mass OK, But Low Quantity test_cleavage->res_success res_aggregate Broad/Messy Spectrum, Low Signal test_cleavage->res_aggregate cause_coupling Inefficient Coupling res_truncated->cause_coupling cause_cleavage Cleavage/Work-up Issue res_success->cause_cleavage cause_aggregation Peptide Aggregation/ Poor Solvation res_aggregate->cause_aggregation sol_coupling 1. Optimize Coupling Reagent (Table 1) 2. Implement Double Coupling (Protocol 1) 3. Increase Reaction Time/Temp cause_coupling->sol_coupling sol_cleavage 1. Review Cleavage Cocktail & Scavengers 2. Optimize Precipitation Method cause_cleavage->sol_cleavage sol_aggregation 1. Switch Solvent (DMF -> NMP) 2. Add Chaotropic Salts (e.g., LiCl) 3. Use Microwave Assistance cause_aggregation->sol_aggregation

Caption: Troubleshooting workflow for low peptide yield.

Q2: My standard coupling reagent (like DIC/HOBt) isn't working. Which reagent is best for a sterically hindered amino acid?

For sterically demanding couplings, your choice of reagent is paramount. Standard carbodiimides like DCC or DIC are often insufficient because the O-acylisourea intermediate they form is not reactive enough to overcome the steric barrier and can rearrange to an unreactive N-acylurea byproduct.[4]

You must switch to a more potent, in-situ activating reagent, typically from the phosphonium or uronium salt families.[5][6] These reagents convert the carboxylic acid into a highly reactive ester, most commonly an OBt, OAt, or Oxyma ester.[5]

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These are among the most popular and effective reagents.[6] HATU is often considered the gold standard for difficult couplings because it forms a highly reactive OAt ester. The nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the reaction.[5]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly efficient and have the advantage of not forming guanidinium byproducts, which can be an issue with uronium salts if activation is slow.[4][5] PyAOP, the aza-version of PyBOP, is particularly potent for the same reasons HATU is superior to HBTU.[4][7]

  • Oxyma-Based Reagents (COMU): COMU is another excellent choice, generating Oxyma esters. While there is some debate on whether they are more or less reactive than OAt esters, they consistently outperform HOBt-based reagents.[5]

Table 1: Recommended Coupling Reagents for Hindered Amino Acids
Reagent NameClassActivating GroupKey Advantages for Hindered Couplings
HATU Uronium/AminiumHOAtForms highly reactive OAt esters; low racemization risk. Widely considered one of the most effective reagents for difficult couplings.[4][5]
PyAOP PhosphoniumHOAtForms highly reactive OAt esters; avoids guanidinylation side reactions. Excellent for challenging sequences.[4][8]
HCTU Uronium/Aminium6-Cl-HOBtMore reactive than HBTU due to the electron-withdrawing chloro group on the leaving group. A cost-effective, high-performance option.[5]
COMU Uronium/AminiumOxymaPureForms highly reactive Oxyma esters; reported to be very efficient.[5] Good hydrolytic stability in solvents like MeCN.
PyBOP PhosphoniumHOBtA classic, powerful reagent that is much safer than its predecessor, BOP. Very effective, though generally outperformed by PyAOP for the most extreme cases.[4][7]
Q3: I've switched to HATU, but the yield is still suboptimal. What other protocol changes can I make?

Even with a potent coupling reagent, a single coupling attempt may be insufficient to achieve a quantitative reaction for highly hindered residues.[9] Here are the next steps to take:

1. Implement a "Double Coupling" Protocol

This is a widely used and highly effective strategy.[9] After the first coupling reaction, you simply drain the vessel and repeat the coupling step with a fresh solution of activated amino acid. This pushes the reaction to completion.

Protocol 1: Double Coupling with HATU

This protocol assumes a standard solid-phase synthesis setup after the successful deprotection of the N-terminal Fmoc group of the resin-bound peptide.

  • Resin Preparation: Wash the deprotected resin thoroughly with DMF (3 x 1 min).

  • First Coupling - Pre-activation:

    • In a separate vessel, dissolve N-Boc-2-methoxy-D-homophenylalanine (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (8 eq.).

    • Allow the solution to pre-activate for 1-5 minutes. You may observe a color change.

  • First Coupling - Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 45-60 minutes.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid, HATU, and DIPEA.

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.

2. Optimize Reaction Conditions
  • Extend Reaction Time: For difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[9]

  • Increase Temperature: Gently heating the reaction vessel to 40-50°C can provide the necessary activation energy to overcome the steric barrier. However, use caution, as elevated temperatures can increase the risk of racemization, especially with sensitive amino acids.[9][10]

  • Use Microwave-Assisted Synthesis: Microwave energy is a highly effective method to drive difficult couplings to completion rapidly and efficiently.[9][11]

3. Improve Solvation to Prevent Aggregation

As a peptide chain grows, it can fold into secondary structures or aggregate, making the N-terminal amine inaccessible.[3] This is particularly common with bulky, hydrophobic residues.

  • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties for complex peptide-resin matrices.[9]

  • Chaotropic Salts: Adding a chaotropic salt like LiCl (0.5 M) to the coupling mixture can help break up aggregates and improve reaction efficiency.[9]

G cluster_input cluster_process Double Coupling Workflow cluster_output Resin Resin-Bound Peptide (Free N-Terminus) FirstCouple First Coupling (45-60 min) Resin->FirstCouple AA N-Boc-2-methoxy-D-homophenylalanine + HATU/DIPEA in DMF AA->FirstCouple SecondCouple Second Coupling (45-60 min) AA->SecondCouple Wash1 DMF Wash FirstCouple->Wash1 Wash1->SecondCouple Wash2 Final DMF/DCM Wash SecondCouple->Wash2 Output Peptide Ready for Next Deprotection Wash2->Output

Caption: Workflow for the double coupling protocol.

Q4: Are there any specific side reactions I should be aware of with this amino acid?

While the primary issue is low yield, you should be aware of potential side reactions common to peptide synthesis, especially when using forcing conditions:

  • Racemization: Although N-Boc-2-methoxy-D-homophenylalanine itself is not one of the most racemization-prone amino acids like Histidine or Cysteine, the use of extended coupling times or elevated temperatures can increase the risk.[4] Using additives like HOAt (as found in HATU and PyAOP) helps suppress this side reaction.[4][7]

  • Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the activated carboxyl of the first, cleaving the dipeptide from the resin as a cyclic byproduct. This is more prevalent in Fmoc/tBu strategies.[10] Using a 2-chlorotrityl chloride resin can help inhibit this due to its steric bulk.[10]

By systematically diagnosing the cause of low yield and implementing more robust coupling strategies, you can successfully incorporate N-Boc-2-methoxy-D-homophenylalanine and other sterically challenging residues into your peptide sequences.

References
  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
  • Pattison, O. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis.
  • (n.d.). Progress in the Synthesis of Peptides with "Difficult Sequences".
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733–5739.
  • Sigma-Aldrich. (n.d.). Boc-Homophe-OH.
  • BOC Sciences. (n.d.). CAS 82732-07-8 (Boc-D-homophenylalanine).
  • BenchChem. (2025). Common side reactions with N-Boc-N-methylethylenediamine.
  • Guidechem. (n.d.). N-Boc-2-chloro-D-homophenylalanine 1260587-00-5 wiki.
  • National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. (n.d.).
  • (n.d.).
  • Chem-Impex. (n.d.). Boc-D-β-homophenylalanine.
  • Al-Abed, Y., et al. (2012). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. Journal of Medicinal Chemistry, 55(21), 9187–9201. PMC.
  • Manne, S. R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis, 52, A–U. Digital CSIC.
  • Organic Syntheses. (n.d.). Preparation of N-(Boc)
  • GHS. (2025, February 24).

Sources

Troubleshooting

Improving solubility of N-Boc-2-methoxy-D-homophenylalanine in DMF and DCM

Introduction N-Boc-2-methoxy-D-homophenylalanine is a valuable unnatural amino acid derivative used in peptide synthesis and drug discovery. Its structure, which includes a bulky N-terminal tert-butyloxycarbonyl (Boc) pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Boc-2-methoxy-D-homophenylalanine is a valuable unnatural amino acid derivative used in peptide synthesis and drug discovery. Its structure, which includes a bulky N-terminal tert-butyloxycarbonyl (Boc) protecting group, a methoxy-substituted aromatic ring, and an extended homophenylalanine backbone, presents a unique solubility challenge.[1][] Researchers frequently encounter difficulties dissolving this compound in common organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), which can hinder reaction setup and impact synthesis efficiency.[3][4]

This technical support guide provides a structured, in-depth approach to understanding and overcoming these solubility issues. It combines fundamental chemical principles with practical, field-tested protocols to empower researchers in their experimental work.

Section 1: Frequently Asked Questions (FAQs)

Here are quick answers to the most common solubility challenges encountered with N-Boc-2-methoxy-D-homophenylalanine.

Q1: Why is my N-Boc-2-methoxy-D-homophenylalanine poorly soluble in Dichloromethane (DCM)?

A: The primary issue in a nonpolar solvent like DCM is the free carboxylic acid group (-COOH). This group is polar and capable of strong hydrogen bonding. In a nonpolar environment, molecules of the amino acid can form hydrogen-bonded dimers or aggregates, which are less soluble than the individual molecules. While the Boc group and the methoxy-homophenylalanine side chain are lipophilic and compatible with DCM, the polar carboxylic acid dominates the interaction, leading to poor solvation.[5]

Q2: I'm seeing a cloudy suspension in N,N-Dimethylformamide (DMF). Isn't DMF a powerful polar solvent?

A: Yes, DMF is a polar aprotic solvent excellent for many protected amino acids.[6][7] However, N-Boc-2-methoxy-D-homophenylalanine has a significant nonpolar character due to its large, greasy side chain and the Boc group.[1] In a highly polar solvent like DMF, these nonpolar regions can cause the molecules to aggregate via hydrophobic interactions, reducing overall solubility. This is a classic case of "like dissolves like" not being the only factor; the balance of polar and nonpolar regions within the molecule is critical.

Q3: Can I simply heat the mixture to dissolve the compound?

A: Gentle warming can be an effective strategy, but it must be approached with caution. The Boc protecting group is known to be labile to acid and can also be sensitive to high temperatures.[8][9] Heating a solution, especially if trace acidic impurities are present, can lead to premature deprotection of the Boc group. It is generally recommended to keep temperatures below 40-60°C and to use this method only after other, milder techniques have failed.[10][11]

Q4: I used sonication, but the compound crashed out again after I stopped. What does this mean?

A: Sonication is excellent for breaking up solid aggregates and speeding up the dissolution process by providing kinetic energy.[12][13][14] However, it does not change the fundamental thermodynamic solubility of the compound in that specific solvent. If the compound precipitates after sonication ceases, it indicates that you have created a supersaturated, unstable solution. The concentration of your compound is above its equilibrium solubility limit in that solvent. You will need to either use a more effective solvent system or reduce the concentration.[10]

Section 2: Troubleshooting Workflow

When facing solubility issues, a systematic approach can save time and material. This workflow provides a logical sequence of steps to diagnose and solve the problem.

Solubility_Workflow start Insoluble Compound (N-Boc-2-methoxy-D-hPhe) solvent_choice Select Solvent start->solvent_choice dcm_path DCM solvent_choice->dcm_path Non-Polar dmf_path DMF solvent_choice->dmf_path Polar Aprotic dcm_step1 1. Add Co-Solvent (e.g., 1-5% DMF or THF) dcm_path->dcm_step1 dmf_step1 1. Sonicate (5-15 min at RT) dmf_path->dmf_step1 dcm_step2 2. Sonicate (5-15 min at RT) dcm_step1->dcm_step2 dcm_step3 3. Gentle Warming (<40°C) dcm_step2->dcm_step3 dcm_success SOLUBLE dcm_step3->dcm_success Success dcm_fail Re-evaluate Solvent dcm_step3->dcm_fail Fails dmf_step2 2. Add LiCl (See Protocol 2) dmf_step1->dmf_step2 dmf_step3 3. Add Co-Solvent (e.g., 5-10% DCM) dmf_step2->dmf_step3 dmf_step4 4. Gentle Warming (<50°C) dmf_step3->dmf_step4 dmf_success SOLUBLE dmf_step4->dmf_success Success dmf_fail Consider DMSO dmf_step4->dmf_fail Fails

Caption: Troubleshooting workflow for dissolving N-Boc-2-methoxy-D-homophenylalanine.

Section 3: Detailed Protocols & Data

Protocol 1: Solubility Enhancement Using Co-solvents

A co-solvent system can modify the polarity of the primary solvent to better match the solute, disrupting the intermolecular forces that cause poor solubility.[15][][17][18]

Objective: To dissolve N-Boc-2-methoxy-D-homophenylalanine by creating a more favorable solvent environment.

Methodology for DCM:

  • Add the desired amount of N-Boc-2-methoxy-D-homophenylalanine to a vial.

  • Add 95% of the final desired volume of DCM.

  • While stirring, add a polar aprotic co-solvent (e.g., DMF, THF, or NMP) dropwise. Start with 1% of the total volume and increase incrementally up to 5-10%.

  • Observe for dissolution. If solids persist, proceed to sonication or gentle warming as per the workflow.

Methodology for DMF:

  • Add the desired amount of N-Boc-2-methoxy-D-homophenylalanine to a vial.

  • Add 90% of the final desired volume of DMF.

  • While stirring, add a less polar co-solvent (e.g., DCM) dropwise. This can help disrupt hydrophobic aggregation.

  • Observe for dissolution.

Expected Outcomes (Qualitative):

Primary SolventCo-Solvent SystemRationale & Expected Result
DCM DCM with 1-5% (v/v) DMFThe small amount of polar DMF effectively solvates the carboxylic acid group, breaking up hydrogen-bonded aggregates and allowing the nonpolar bulk of the molecule to be solvated by DCM. Expect a significant increase in solubility.[19]
DMF DMF with 5-10% (v/v) DCMThe addition of a less polar solvent can disrupt the hydrophobic interactions between the large nonpolar side chains, breaking up aggregates that are poorly solvated by the highly polar DMF. Expect moderate improvement.
Alternative TFE/DCM MixtureFor extremely difficult cases, fluorinated alcohols like trifluoroethanol (TFE) mixed with DCM can be powerful solvents for protected peptides, as they can disrupt both hydrogen bonding and aggregation.[20]
Protocol 2: The Lithium Chloride (LiCl) Additive Method in DMF

For stubborn solubility issues in DMF, particularly those arising from aggregation, the use of lithium chloride (LiCl) is a well-established technique in peptide chemistry.

Mechanism of Action: While the exact mechanism is debated, it is believed that LiCl in DMF acts by disrupting the intermolecular hydrogen bonds that lead to peptide and amino acid aggregation. The lithium cations (Li+) can coordinate with the carbonyl oxygens of the peptide backbone and carboxylic acid, while the chloride ions (Cl-) can interact with amide protons, effectively "caging" the solute and preventing it from self-associating.[21]

Objective: To dissolve N-Boc-2-methoxy-D-homophenylalanine in DMF by preventing aggregation.

Methodology:

  • Prepare a stock solution of 0.1 M to 0.5 M LiCl in anhydrous DMF. Note: LiCl is hygroscopic; ensure it is thoroughly dried before use.

  • Add the LiCl/DMF solution to the solid N-Boc-2-methoxy-D-homophenylalanine.

  • Stir the mixture at room temperature. Sonication can be used to accelerate the process.

  • Important: Verify that the presence of LiCl is compatible with your downstream application (e.g., coupling reactions, purification).

Protocol 3: Safe Application of Thermal Energy & Sonication

Objective: To use kinetic and thermal energy to overcome the activation energy barrier of dissolution without causing chemical degradation.

Methodology for Sonication:

  • Place the sealed vial containing the compound and solvent into an ultrasonic bath.

  • Sonicate in short bursts of 5-10 minutes.[10]

  • Check for dissolution after each interval. Allow the sample to return to room temperature to ensure it is not forming a supersaturated solution.

  • The goal of sonication is to speed up dissolution, not to keep an insoluble compound suspended.[12]

Methodology for Gentle Warming:

  • Use a precisely controlled water bath or heating block.

  • Do not exceed 40-50°C.

  • Stir the solution constantly to ensure even heat distribution.

  • Monitor the solution closely. Once dissolved, immediately remove it from the heat source.

  • Caution: Prolonged heating increases the risk of Boc-deprotection, especially in the presence of any acidic impurities.[3][8]

Section 4: Understanding the Chemistry of Solubility

The solubility of N-Boc-2-methoxy-D-homophenylalanine is governed by a delicate balance of intermolecular forces. A successful solubilization strategy hinges on disrupting the forces that cause the solid to be stable and promoting favorable interactions between the solute and the solvent.

Solubility_Forces cluster_solute Solute-Solute Interactions (In Solid State) cluster_solvent Solvent-Solute Interactions (In Solution) H_Bond Hydrogen Bonding (-COOH dimers) strategy Successful Dissolution Strategy H_Bond->strategy Disrupt with Co-solvents, LiCl VdW Van der Waals Forces (Aromatic stacking) VdW->strategy Disrupt with Co-solvents, Sonication Solvation Solvation of Polar Groups (e.g., DMF with -COOH) Dispersion Solvation of Nonpolar Groups (e.g., DCM with side chain) strategy->Solvation Promote strategy->Dispersion Promote

Caption: Balancing intermolecular forces for successful dissolution.

  • Hydrogen Bonding: The carboxylic acid is the primary site for strong hydrogen bonding, leading to dimerization and aggregation, which must be disrupted. This is the main challenge in nonpolar solvents like DCM.

  • Hydrophobic Interactions: The large, nonpolar surface area of the methoxyphenyl and Boc groups can lead to aggregation in highly polar solvents like DMF.

  • Dipole-Dipole Interactions: The polar amide of the Boc group and the methoxy ether group contribute to the overall polarity and can interact favorably with polar solvents like DMF.

By selecting the right solvent, co-solvent, or additive, the goal is to systematically dismantle the solute-solute interactions while maximizing the favorable solute-solvent interactions, tipping the thermodynamic balance in favor of a dissolved state.

References
  • Oldenburg, K., Pooler, D., & Scudder, K. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. Retrieved from [Link]

  • Oh, S., Jeong, J., Lee, S., & Lee, S. (2014). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances, 4(79), 42086-42090. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonication. Retrieved from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Narita, M., Fukunaga, T., Wakabayashi, A., Ishikawa, K., & Nakano, H. (1986). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 28(2), 173-181. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Cella, R., & de Souza, R. M. (2017). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Chemical Reviews, 117(19), 12279-12328. Retrieved from [Link]

  • Chem-Station. (2016, May 7). Sonication in Organic Synthesis. Retrieved from [Link]

  • BZ Chemical. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

  • Pathak, R. K., & Lforced, R. J. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(115), 94747-94751. Retrieved from [Link]

  • Foley, B. L., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(11), 1155-1160. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Nagy, Z. K., et al. (2017). Stepwise Use of Additives for Improved Control over Formation and Stability of Mefenamic Acid Nanocrystals Produced by Antisolvent Precipitation. Crystal Growth & Design, 17(2), 735-744. Retrieved from [Link]

  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link]

  • Kuroda, H., et al. (1992). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. International Journal of Peptide and Protein Research, 39(2), 134-141. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 19). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Drug Development & Delivery. (2020, March 23). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. Retrieved from [Link]

  • Chromatography Forum. (2008, September 8). Why use LiCl in DMF. Retrieved from [Link]

  • Reddit. (2022, July 13). DMF Work-up and Solubility Issues. Retrieved from [Link]

  • Hollosi, M., et al. (1991). Influence of lithium cations on prolyl peptide bonds. Biopolymers, 31(8), 901-908. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy-D-homophenylalanine Peptide Synthesis

Welcome to the technical support center for navigating the complexities of incorporating sterically hindered, non-canonical amino acids into your peptide synthesis workflows. This guide is specifically tailored to addres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of incorporating sterically hindered, non-canonical amino acids into your peptide synthesis workflows. This guide is specifically tailored to address the challenges associated with 2-methoxy-D-homophenylalanine, a unique building block that, while offering significant potential for modifying peptide conformation and bioactivity, presents considerable synthetic hurdles.[1][2]

This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth, evidence-based solutions to common problems, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only troubleshoot immediate issues but also to proactively design more robust synthetic strategies.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of peptides containing 2-methoxy-D-homophenylalanine.

Q1: Why is 2-methoxy-D-homophenylalanine considered a "difficult" amino acid to incorporate into a peptide sequence?

A1: The difficulty arises from significant steric hindrance. This is due to the combined bulk of the D-configured homophenylalanine side chain and the methoxy group on the phenyl ring. This bulkiness physically obstructs the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain, slowing down the kinetics of peptide bond formation.[3] In solid-phase peptide synthesis (SPPS), this can lead to incomplete coupling reactions, resulting in deletion sequences and a lower yield of the desired full-length peptide.[4]

Q2: What are the primary consequences of incomplete coupling when using sterically hindered amino acids?

A2: The primary consequence is the formation of deletion sequences, where one or more amino acids are missing from the final peptide. This leads to a heterogeneous mixture of peptides that can be difficult and time-consuming to purify. Additionally, repeated failed coupling attempts can lead to the capping of unreacted amines, terminating chain extension and further reducing the overall yield of the target peptide.

Q3: Can I use standard coupling reagents like DIC/HOBt for incorporating 2-methoxy-D-homophenylalanine?

A3: While DIC/HOBt is a workhorse for routine peptide synthesis, it is often inefficient for coupling sterically hindered amino acids.[5] The O-acylisourea intermediate formed with carbodiimides is often not reactive enough to overcome the high activation energy barrier imposed by steric hindrance. This can result in slow reaction rates and low coupling yields.[5] More potent activating agents are generally required.

Q4: What is the impact of the D-configuration on the synthesis?

A4: The D-configuration of the amino acid can influence the secondary structure of the growing peptide chain on the solid support.[6][7] This can sometimes lead to aggregation, further hindering the accessibility of the N-terminus for the incoming amino acid. While the primary challenge remains steric hindrance from the side chain, the overall conformation of the peptide-resin matrix is an important consideration.

Q5: Are there any specific considerations for the protecting group strategy for 2-methoxy-D-homophenylalanine?

A5: A standard Fmoc/tBu strategy is generally applicable.[8][9][10][11] The N-terminal Fmoc group is removed with piperidine, and the carboxylic acid is protected as a tert-butyl ester if solution-phase synthesis is performed. No side-chain protection is required for the methoxy group. The key is to ensure that the chosen protecting groups are orthogonal, meaning they can be removed under different conditions without affecting each other.[10]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of peptides containing 2-methoxy-D-homophenylalanine.

Symptom Potential Cause(s) Recommended Solution(s)
Low Yield of Target Peptide 1. Incomplete coupling of 2-methoxy-D-homophenylalanine. 2. Incomplete coupling of the amino acid following the hindered residue. 3. Peptide aggregation on the resin.1. Switch to a more potent coupling reagent (e.g., HATU, HCTU, PyAOP).[12][13] 2. Perform a double coupling for the hindered residue and the subsequent one.[14] 3. Increase the coupling time and/or temperature. 4. Incorporate a pseudo-proline dipeptide or a Dmb-dipeptide to disrupt secondary structure formation.[15][16]
Presence of Deletion Sequences in Mass Spectrometry Analysis 1. Inefficient coupling at the sterically hindered site. 2. Insufficient excess of reagents.1. Use a higher excess of the activated amino acid and coupling reagent (e.g., 3-5 equivalents). 2. Increase the pre-activation time before adding the mixture to the resin. 3. Confirm the efficiency of Fmoc deprotection before the difficult coupling step.
Difficult Purification of the Crude Peptide 1. Multiple closely eluting impurities due to deletion sequences. 2. Racemization during the activation of the hindered amino acid.1. Optimize the coupling conditions to maximize the yield of the target peptide, simplifying the crude mixture. 2. Use additives like OxymaPure to suppress racemization.[17] 3. Employ a high-resolution HPLC column and a shallow gradient for better separation.
No Product Formation 1. Complete failure of the coupling reaction. 2. Degradation of coupling reagents.1. Verify the quality and age of the coupling reagents. Phosphonium and uronium salt reagents can degrade over time. 2. Ensure the absence of moisture in the reaction solvents (e.g., DMF, NMP). 3. Re-evaluate the choice of coupling reagent; a stronger one may be necessary.
In-Depth Look at Coupling Reagent Selection

The choice of coupling reagent is paramount when dealing with sterically hindered amino acids.[18] Uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides for these challenging couplings due to the formation of more reactive activated species.[12][13]

Coupling Reagent Class Activated Species Key Advantages Considerations
HATU Uronium/AminiumOAt-esterHighly efficient, low racemization.[12]Higher cost.
HCTU Uronium/Aminium6-Cl-OBt-esterMore reactive than HBTU, good for hindered couplings.[12]Can be less stable in solution than HBTU.
PyAOP PhosphoniumOAt-esterExcellent for hindered couplings, minimal side reactions.[5]Higher cost.
PyBOP PhosphoniumOBt-esterGood for difficult couplings, safer than BOP.[18]Byproduct can be difficult to remove.
COMU Uronium/AminiumOxyma-esterHigh reactivity, non-explosive byproducts.Solution stability can be limited.

III. Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-2-methoxy-D-homophenylalanine-OH

This protocol details the use of HATU as the coupling reagent for incorporating 2-methoxy-D-homophenylalanine onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-2-methoxy-D-homophenylalanine-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF

Procedure:

  • Fmoc Deprotection:

    • Swell the Fmoc-protected peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-2-methoxy-D-homophenylalanine-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in anhydrous DMF.

    • Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes. The solution should change color.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight, or the temperature can be increased to 40-50°C.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Confirmation of Coupling:

    • Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive, proceed to the double coupling protocol.

Protocol 2: Double Coupling Strategy

If the initial coupling is incomplete, a second coupling is necessary to drive the reaction to completion.

Procedure:

  • Initial Wash:

    • After the first coupling and washing steps, proceed directly to the second coupling without an intermediate deprotection step.

  • Second Activation and Coupling:

    • Prepare a fresh solution of activated Fmoc-2-methoxy-D-homophenylalanine-OH as described in Protocol 1 (steps 2a-2b).

    • Add the fresh activated amino acid solution to the resin.

    • Agitate the reaction mixture for an additional 2-4 hours at room temperature.

  • Final Washing and Confirmation:

    • Drain and wash the resin as described in Protocol 1 (step 3).

    • Perform a final Kaiser test to confirm the completion of the coupling.

IV. Visualizing the Workflow

Diagram 1: Decision-Making Workflow for Hindered Coupling

HinderedCouplingWorkflow Start Start: Couple 2-methoxy-D-homophenylalanine Standard_Coupling Initial Coupling (e.g., HATU, 4 eq., 2h) Start->Standard_Coupling Kaiser_Test1 Kaiser Test Standard_Coupling->Kaiser_Test1 Double_Couple Double Coupling (Fresh reagents, 2h) Kaiser_Test1->Double_Couple Positive Proceed Proceed to Next Deprotection/Coupling Kaiser_Test1->Proceed Negative Kaiser_Test2 Kaiser Test Double_Couple->Kaiser_Test2 Capping Capping Step (e.g., Acetic Anhydride) Kaiser_Test2->Capping Positive Kaiser_Test2->Proceed Negative Troubleshoot Troubleshoot: - Increase Temp/Time - Change Solvent Kaiser_Test2->Troubleshoot Still Positive Capping->Proceed

Caption: Decision tree for handling difficult couplings.

Diagram 2: The Role of Steric Hindrance in Peptide Bond Formation

StericHindrance cluster_0 Unhindered Coupling cluster_1 Hindered Coupling Unhindered Unhindered Amino Acid Fast Reaction Rate High Yield Hindered 2-methoxy-D-homophenylalanine Bulky Side Chain Slow Reaction Rate Low Yield Peptide_Chain Growing Peptide Chain (Resin-Bound) Peptide_Chain->Unhindered Forms Peptide Bond Peptide_Chain->Hindered Forms Peptide Bond (Slowly) Active_Ester Activated Carboxyl Group Active_Ester->Peptide_Chain Easy Approach Active_Ester->Peptide_Chain Obstructed Approach

Caption: Steric hindrance obstructs peptide bond formation.

V. References

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Retrieved from [Link]

  • ACS Publications. (2026). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing N-methylated amino acid(s). Retrieved from [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Preprints.org. (2023). Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Retrieved from [Link]

  • CordenPharma. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • CEM. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Retrieved from [Link]

  • Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. Retrieved from [Link]

  • Atherton, E., et al. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Monteiro, M. J., et al. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. Retrieved from [Link]

  • Geylan, G., et al. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. PMC. Retrieved from [Link]

  • Raines, R. T., et al. (2001). An electronic effect on protein structure. PMC. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Retrieved from [Link]

  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Kotha, S., & Kuki, A. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • MDPI. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. Retrieved from [Link]

  • Sansone, F., & Pouny, Y. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to access non-canonical amino acids. Retrieved from [Link]

  • ACS Publications. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubMed. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Retrieved from [Link]

  • De Gruyter. (2025). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]

  • Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During N-Boc-2-methoxy-D-homophenylalanine Activation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the activation and coupling of N-Boc-2-methoxy-D-homophenylalanine. Our focus is on providing practical, evidence-based solutions to minimize side reactions and ensure the successful incorporation of this unique amino acid into your peptide sequences.

Introduction: The Challenge of a Hindered and Electron-Rich Amino Acid

N-Boc-2-methoxy-D-homophenylalanine presents a dual challenge in peptide synthesis. The homophenylalanine structure, with an additional methylene group in the side chain, increases steric bulk around the carboxylic acid. Furthermore, the electron-donating methoxy group at the ortho position of the phenyl ring can influence the reactivity of the carboxyl group and the propensity for certain side reactions. This guide will equip you with the knowledge and protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be concerned about when activating N-Boc-2-methoxy-D-homophenylalanine?

A1: The two most significant side reactions to anticipate are incomplete coupling and racemization .

  • Incomplete Coupling: This is primarily due to the steric hindrance from the bulky side chain and the ortho-methoxy group, which can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1] This leads to the formation of deletion sequences, where the intended amino acid is missing from the final peptide.[2][3]

  • Racemization: The loss of stereochemical integrity at the α-carbon is a critical concern. During activation, especially with carbodiimide-based reagents, an oxazolone intermediate can form. The α-proton of this intermediate is acidic and can be abstracted by base, leading to racemization.[4][5] The electron-donating nature of the 2-methoxy group may influence the stability of this intermediate.

Q2: My standard DIC/HOBt coupling protocol is giving me a significant amount of deletion sequence. What is the first troubleshooting step?

A2: For sterically hindered amino acids like N-Boc-2-methoxy-D-homophenylalanine, standard carbodiimide reagents like DIC (N,N'-diisopropylcarbodiimide) are often not potent enough. The first and most critical step is to switch to a more powerful coupling reagent.

Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly recommended. These reagents form more reactive activated esters that can overcome the steric barrier more effectively.[6][7]

Q3: I'm observing a diastereomeric impurity in my final peptide. How can I minimize racemization?

A3: Minimizing racemization involves a multi-faceted approach targeting the suppression of oxazolone formation and its subsequent enolization.[4][5]

  • Choice of Coupling Reagent and Additive: The combination of DIC with an additive like OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) is known to be highly effective at suppressing racemization.[8][9] Uronium reagents like HATU, when used correctly, also offer low levels of racemization.[10]

  • Base Selection and Stoichiometry: Avoid using an excess of a strong, non-nucleophilic base like DIPEA (N,N-diisopropylethylamine), as it can promote the abstraction of the α-proton from the oxazolone intermediate.[10] Consider using a weaker base like N-methylmorpholine (NMM) or collidine, and use the minimum amount necessary to facilitate the reaction.[7][8]

  • Pre-activation Time: Minimize the time the amino acid is in its activated state before the addition of the amine component. Prolonged pre-activation can increase the opportunity for oxazolone formation and subsequent racemization.[8]

  • Temperature Control: Perform the coupling reaction at room temperature or below (e.g., 0 °C) to reduce the rate of potential side reactions, including racemization.[11]

Q4: Can the 2-methoxy group on the phenyl ring cause any specific side reactions?

A4: While direct evidence for unique side reactions caused by the 2-methoxy group during peptide coupling is not extensively documented in readily available literature, its electron-donating nature can theoretically influence the reaction in a few ways. It can increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack under harsh acidic conditions during final cleavage, though this is less of a concern during the coupling step itself. More relevant to the coupling reaction, the electronic effect might slightly alter the reactivity of the carboxyl group and the stability of intermediates like the oxazolone, but the primary concern remains the steric hindrance it imposes.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution & Protocol
High percentage of deletion sequence in LC-MS Incomplete coupling due to steric hindrance.1. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU.[12] 2. Perform a double coupling: After the initial coupling, repeat the procedure with fresh reagents to drive the reaction to completion.[6][13] 3. Increase reagent equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).[7] 4. Elevate the reaction temperature: Carefully increasing the temperature to 40-50°C can help overcome the activation energy barrier.[12]
Presence of a diastereomeric impurity in HPLC Racemization via oxazolone formation.1. Use a low-racemization coupling cocktail: DIC/OxymaPure is an excellent choice.[8][9] 2. Optimize base usage: Use a weaker base like NMM or collidine, and avoid excess.[7][8] 3. Minimize pre-activation time: Add the activated amino acid to the resin immediately after a short pre-activation period (1-2 minutes).[8] 4. Lower the reaction temperature: Conduct the coupling at 0°C to room temperature.[11]
Formation of a +137 Da adduct on the N-terminus Guanidinylation of the N-terminal amine by excess uronium reagent (e.g., HBTU, HATU).1. Use equimolar amounts of the amino acid and uronium reagent. [14] 2. Pre-activate the amino acid: Mix the amino acid, uronium reagent, and base for a short period before adding to the resin. This consumes the coupling reagent before it can react with the free amine on the peptide.[4][15] 3. Switch to a phosphonium-based reagent: Reagents like PyBOP or PyAOP do not have the guanidinium moiety and therefore cannot cause this side reaction.[15]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of N-Boc-2-methoxy-D-homophenylalanine using HATU

This protocol is designed to maximize coupling efficiency for this sterically hindered amino acid.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes. Drain the DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve N-Boc-2-methoxy-D-homophenylalanine (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF.

  • Pre-activation: Gently agitate the activation mixture for 1-2 minutes at room temperature.

  • Coupling: Immediately add the pre-activated mixture to the resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling is recommended.

  • Washing: After a negative Kaiser test, thoroughly wash the resin with DMF (3x), dichloromethane (DCM) (3x), and then DMF (3x).

Protocol 2: Low-Racemization Coupling of N-Boc-2-methoxy-D-homophenylalanine using DIC/OxymaPure®

This protocol is optimized to minimize the risk of racemization.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes. Drain the DMF.

  • Reagent Solution Preparation: In a separate vessel, dissolve N-Boc-2-methoxy-D-homophenylalanine (3.0 eq.) and OxymaPure® (3.0 eq.) in DMF.

  • Coupling Initiation: Add the amino acid/OxymaPure® solution to the resin.

  • Activator Addition: Add DIC (3.0 eq.) to the resin slurry.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If positive, consider a second coupling using the same protocol.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

Visualizing the Workflow and Side Reactions

General Coupling Workflow

G Resin Resin with free amine Activation Prepare Activation Mixture (Amino Acid + Coupling Reagent + Base) Coupling Add to Resin & React Activation->Coupling Immediate Addition Wash Wash Resin Coupling->Wash Monitor with Kaiser Test Deprotection Next Deprotection Cycle Wash->Deprotection

Caption: General workflow for coupling N-Boc-2-methoxy-D-homophenylalanine.

Key Side Reaction Pathways

G cluster_0 Desired Pathway cluster_1 Side Reactions Activated_AA Activated N-Boc-AA Coupled_Product Coupled Product Activated_AA->Coupled_Product Oxazolone Oxazolone Formation Activated_AA->Oxazolone Intramolecular cyclization Peptide_Resin Peptide-Resin (free amine) Peptide_Resin->Coupled_Product Guanidinylation Guanidinylation Peptide_Resin->Guanidinylation Excess Uronium Reagent Racemized Racemized Product Oxazolone->Racemized Base-mediated enolization

Caption: Simplified pathways for desired coupling versus side reactions.

References

  • Manne, S., El-Faham, A., & Albericio, F. (2021). Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. Tetrahedron Letters.
  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2011). Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. Journal of Peptide Science, 17(8), 587-593.
  • Peptide Chemistry. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Retrieved from [Link]

  • Manne, S., et al. (2021). Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. Semantic Scholar. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. Reddit. Retrieved from [Link]

  • Martínez, A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11877.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Online forum post]. Reddit. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Ballard, A., & Buurma, N. J. (2015). Racemisation in Chemistry and Biology. The University of Manchester.
  • Fields, G. B., et al. (1997). Procedures to Improve Difficult Couplings. In Methods in Enzymology (Vol. 289, pp. 22-38). Academic Press.
  • Brussel, D., et al. (1980). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Journal of medicinal chemistry, 23(4), 420–424.
  • Brussel, D., et al. (1980). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. PubMed. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5756–5759.
  • Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 581.
  • Thompson, A. D., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of organic chemistry, 84(8), 4846–4855.
  • Gande, A., et al. (2025). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. RSC Advances, 15(26), 17894-17906.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(20), 8089-8103.
  • Reches, M., et al. (2025). Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides. International Journal of Molecular Sciences, 26(20), 1-20.
  • O'Reilly, S., et al. (2024). C–C Coupling in sterically demanding porphyrin environments. Beilstein Journal of Organic Chemistry, 20, 2686-2696.
  • Wube, A., et al. (2021). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. Amino acids, 53(8), 1227–1236.
  • Khattab, S. N., et al. (2010). Oxime Carbonates: Novel Reagents for the Introduction of Fmoc and Alloc Protecting Groups, Free of Side Reactions. European Journal of Organic Chemistry, 2010(17), 3275-3280.
  • Wipf, P., & Venkatraman, S. (2016). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Accounts of chemical research, 49(8), 1546–1554.

Sources

Optimization

Flash chromatography purification methods for N-Boc-2-methoxy-D-homophenylalanine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter challenges when purifying protected unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter challenges when purifying protected unnatural amino acids.

The Chromatographic Paradox of N-Boc-2-methoxy-D-homophenylalanine This specific molecule presents a classic purification challenge. It contains an acid-labile tert-butyloxycarbonyl (Boc) protecting group alongside a highly polar, hydrogen-bonding free carboxylic acid. If you attempt to purify this compound on bare normal-phase silica, the free carboxylic acid will interact strongly with surface silanol groups via hydrogen bonding and ion-exchange, causing severe peak tailing and irreversible adsorption[1]. Conversely, if you add too much acidic modifier to suppress this ionization, you risk catalyzing the cleavage of the Boc group directly on the column[2].

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you isolate this compound with >95% purity and maximum recovery.

Workflow Decision Matrix

Before packing a column, you must evaluate the crude impurity profile to select the correct stationary phase.

PurificationWorkflow Start Crude N-Boc-2-methoxy- D-homophenylalanine Assess Assess Impurity Profile Start->Assess Decision Highly Polar Impurities or Salts Present? Assess->Decision NP Normal Phase (Silica) DCM/MeOH + 0.1% AcOH Decision->NP No (Lipophilic Impurities) RP Reverse Phase (C18) H2O/MeCN + 0.1% FA Decision->RP Yes (Salts/Polar Byproducts) NP_Load Dry Load onto Celite to prevent band broadening NP->NP_Load RP_Load Liquid Load in DMSO or Dry Load on C18 RP->RP_Load NP_Elute Elute quickly to minimize Boc exposure to acid NP_Load->NP_Elute RP_Elute Gradient Elution Lyophilize promptly RP_Load->RP_Elute Success Pure Target Compound (>95% Purity) NP_Elute->Success RP_Elute->Success

Decision tree for selecting the optimal flash chromatography workflow for N-Boc amino acids.

Quantitative Data: Solvent System Optimization

Selecting the right solvent system and modifier is the difference between a sharp peak and a ruined batch. Below is a summary of expected chromatographic behaviors for this compound.

Chromatography ModeSolvent SystemModifierTypical Rf / CVBoc Cleavage RiskResolution vs Lipophilics
Normal Phase (NP)Hexane / EtOAcNone0.0 - 0.1 (Streaks)LowPoor
Normal Phase (NP)DCM / MeOH (95:5)0.1% - 0.5% AcOH~0.35 (Sharp peak)ModerateGood
Reverse Phase (RP)H2O / MeCN0.1% Formic Acid4 - 6 CVLow (if kept cold)Excellent
Reverse Phase (RP)H2O / MeCN0.1% TFA3 - 5 CVHighExcellent

Standard Operating Procedures (SOPs)

Protocol A: Normal Phase (Silica) Purification

Use when separating the target from lipophilic byproducts (e.g., unreacted alkylating agents or benzyl esters).

  • Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH). Add 0.1% v/v Glacial Acetic Acid (AcOH) to both the weak (DCM) and strong (MeOH) solvent lines.

  • Column Equilibration: Flush a high-performance silica flash column (25-50 µm spherical silica) with 3 Column Volumes (CV) of DCM containing 0.1% AcOH.

    • Causality: Pre-equilibration neutralizes the active silanol sites on the silica. This prevents the free carboxylic acid of the homophenylalanine derivative from acting as a hydrogen-bond donor to the stationary phase, which is the primary cause of streaking[1].

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM. If solubility is poor, perform dry loading by adsorbing the crude mixture onto Celite 545 (1:3 sample-to-Celite mass ratio).

    • Causality: Dry loading prevents the strong solvent effect of polar dissolution solvents (like MeOH or DMSO) from causing premature band elution and peak distortion.

  • Elution Gradient: Run a gradient from 0% to 10% MeOH in DCM over 10 CV, maintaining 0.1% AcOH throughout the run. Monitor UV absorbance at 254 nm and 280 nm (targeting the 2-methoxy-phenyl chromophore).

  • Self-Validation Checkpoint: Before pooling fractions, spot the first and last product-containing fractions on a TLC plate and stain with Ninhydrin. A purple spot indicates premature Boc cleavage (free amine). If the spot remains invisible to Ninhydrin but visible under UV 254 nm, the Boc group is intact[3].

  • Post-Processing: Immediately pool fractions and concentrate under reduced pressure at a water bath temperature of <30 °C . Prolonged exposure to AcOH during concentration at elevated temperatures will catalyze the loss of the Boc group[2].

Protocol B: Reverse Phase (C18) Purification (Recommended)

Use when the crude contains highly polar impurities, salts, or when normal phase yields poor recovery[4].

  • Mobile Phase Preparation: Line A: HPLC-grade Water + 0.1% Formic Acid (FA). Line B: Acetonitrile (MeCN) + 0.1% FA.

  • Sample Loading: Dissolve the crude in DMSO or a 1:1 mixture of Water/MeCN. Inject directly onto a pre-equilibrated C18 column.

  • Elution Gradient: Run a gradient from 10% B to 100% B over 15 CV. The target compound typically elutes between 50-65% B.

  • Self-Validation Checkpoint: Run a rapid LC-MS of the pooled fractions. The presence of the [M+H]+ peak at m/z ~310 confirms the intact product. A peak at m/z ~210 indicates Boc loss.

  • Post-Processing: Do not use a rotary evaporator. Immediately freeze the pooled fractions and lyophilize to remove water, MeCN, and Formic Acid without thermal degradation.

Troubleshooting Guides & FAQs

Q1: My compound is streaking across 10+ column volumes on normal phase silica. How do I fix this? Causality: The free carboxylic acid (pKa ~4.5) is partially ionizing on the slightly acidic silica surface, leading to multiple retention states and strong hydrogen bonding with free silanols. Solution: Ensure your mobile phase contains 0.1% to 0.5% glacial acetic acid. This forces the carboxylic acid into its fully protonated, neutral state, sharpening the peak and ensuring it elutes within a tight Rf window of 0.15 - 0.30[1].

Q2: I added 0.1% TFA to my normal phase gradient to stop streaking, but LC-MS shows a mass of [M - 100]. What happened? Causality: The mass difference of 100 Da corresponds to the loss of the tert-butyloxycarbonyl (Boc) group (loss of isobutylene and CO₂). Trifluoroacetic acid (TFA) is a strong acid and rapidly cleaves Boc groups, especially when the compound is concentrated on the surface of silica gel[2]. Solution: Switch to a weaker acid modifier like acetic acid (AcOH) or formic acid (FA), and ensure the rotary evaporator bath temperature is kept strictly below 30 °C during post-column concentration.

Q3: My crude mixture contains highly polar salts from the previous saponification step. Should I use normal phase? Causality: Normal phase silica cannot effectively separate inorganic salts from polar organic molecules; the salts will often precipitate on the column, causing overpressure, or co-elute with your target. Solution: Utilize Reverse Phase (C18) chromatography. Salts will elute in the void volume (100% aqueous), while the lipophilic N-Boc-2-methoxy-D-homophenylalanine will be retained and elute cleanly during the acetonitrile gradient[4].

Q4: Can I use Triethylamine (TEA) instead of an acid modifier to prevent streaking? Causality: While TEA deactivates acidic silanols, it will also deprotonate your free carboxylic acid, forming a highly polar triethylammonium carboxylate salt. This salt will stick irreversibly to the normal phase silica. Solution: TEA is only appropriate for basic amines. For free carboxylic acids, you must use acidic modifiers to maintain the protonated state[3].

References[2] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11057771/[3] Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form | The Journal of Organic Chemistry - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/jo900135p[4] Green Chemistry - RSC Publishing. Available at:https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc01437f[1] Interchim Purification Column Guide Catalogue. Available at:https://www.mz-at.de/downloads/kataloge/interchim/Interchim_Purification_Column_Guide.pdf

Sources

Reference Data & Comparative Studies

Validation

N-Boc-2-methoxy-D-homophenylalanine vs Fmoc-2-methoxy-D-homophenylalanine in SPPS

An objective, deep-dive comparison into the synthetic utility of N-Boc-2-methoxy-D-homophenylalanine versus Fmoc-2-methoxy-D-homophenylalanine requires moving beyond basic Solid-Phase Peptide Synthesis (SPPS) principles....

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, deep-dive comparison into the synthetic utility of N-Boc-2-methoxy-D-homophenylalanine versus Fmoc-2-methoxy-D-homophenylalanine requires moving beyond basic Solid-Phase Peptide Synthesis (SPPS) principles. As an unnatural amino acid, 2-methoxy-D-homophenylalanine introduces unique steric, electronic, and stereochemical variables into a growing peptide chain. It is frequently deployed in peptidomimetic drug design to confer protease resistance (via the D-configuration), extend the hydrophobic pharmacophore (via the homo-backbone), and restrict local conformation (via the ortho-methoxy group).

However, the electron-donating nature of the methoxy group fundamentally alters how this residue behaves during global deprotection, making the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies a critical determinant of crude purity and overall yield.

Mechanistic Profiling: The "Carbocation Trap"

The most critical causality governing the handling of 2-methoxy-D-homophenylalanine is the electronic activation of its aromatic ring. The ortho-methoxy group strongly donates electron density into the phenyl ring via resonance.

During the final cleavage step of SPPS—whether using anhydrous Hydrogen Fluoride (HF) in Boc-chemistry or Trifluoroacetic Acid (TFA) in Fmoc-chemistry—protecting groups (like t-butyl or trityl) are cleaved to form highly reactive carbocations. Because the 2-methoxy-phenyl ring is electron-rich, it becomes a prime target for electrophilic aromatic substitution (alkylation) by these carbocations.

  • In Boc-SPPS: The generation of highly reactive carbocations in anhydrous HF requires aggressive scavenging. Failure to use specific scavengers (like p-cresol) will result in irreversible alkylation of the homophenylalanine ring.

  • In Fmoc-SPPS: While TFA is milder than HF, the t-butyl cations generated from side-chain deprotection are notoriously long-lived. A carefully optimized scavenger cocktail (e.g., Triisopropylsilane and water) is mandatory to quench these species before they attack the unnatural amino acid.

Strategic Divergence: Boc vs. Fmoc SPPS

The decision to use the Boc- or Fmoc-protected derivative dictates the entire synthetic workflow, from resin selection to final cleavage.

The Boc Strategy: N-Boc-2-methoxy-D-homophenylalanine

Boc-SPPS relies on graduated acid lability. The α-amino Boc group is removed with 100% TFA, while final cleavage requires anhydrous HF. Despite the hazardous nature of HF, Boc-chemistry remains the gold standard for synthesizing "difficult," aggregation-prone sequences and C-terminal peptide thioesters required for [1]. The repetitive use of neat TFA disrupts secondary structure formation, keeping the peptide solvated.

The Fmoc Strategy: Fmoc-2-methoxy-D-homophenylalanine

Fmoc-SPPS utilizes an orthogonal approach: base-labile α-amino deprotection (20% piperidine) and acid-labile final cleavage (95% TFA). According to recent [2], this is the industry standard due to its milder conditions, avoidance of specialized HF apparatuses, and compatibility with acid-sensitive post-translational modifications (e.g., glycosylation).

SPPS_Workflow cluster_Boc Boc-SPPS Strategy cluster_Fmoc Fmoc-SPPS Strategy Boc_Start Resin-Bound Peptide Boc_Deprotect Deprotection (100% TFA) Boc_Start->Boc_Deprotect Boc_Neutralize In Situ Neutralization (DIEA) Boc_Deprotect->Boc_Neutralize Boc_Couple Coupling (N-Boc-2-OMe-D-hPhe + HATU) Boc_Neutralize->Boc_Couple Boc_Couple->Boc_Start Next Cycle Boc_Cleave Final Cleavage (Anhydrous HF + p-Cresol) Boc_Couple->Boc_Cleave Final Step Fmoc_Start Resin-Bound Peptide Fmoc_Deprotect Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Coupling (Fmoc-2-OMe-D-hPhe + DIC/Oxyma) Fmoc_Deprotect->Fmoc_Couple Fmoc_Couple->Fmoc_Start Next Cycle Fmoc_Cleave Final Cleavage (95% TFA + TIS/H2O) Fmoc_Couple->Fmoc_Cleave Final Step

Workflow comparison between Boc and Fmoc SPPS cycles for 2-methoxy-D-homophenylalanine.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics when incorporating 2-methoxy-D-homophenylalanine via either strategy.

Table 1: Head-to-Head Synthetic Parameters

ParameterN-Boc-2-methoxy-D-homophenylalanineFmoc-2-methoxy-D-homophenylalanine
Coupling Kinetics Fast (Steric hindrance minimized by in situ neutralization)Moderate (Requires highly efficient activators like DIC/Oxyma)
Racemization Risk Very Low (Acidic conditions suppress enolization)Low to Moderate (Basic deprotection can induce trace epimerization)
Aggregation Control Excellent (Neat TFA disrupts hydrogen bonding)Variable (Sequence-dependent; may require pseudoprolines or PEG)
Cleavage Reagent Anhydrous HF95% Trifluoroacetic Acid (TFA)
Required Scavengers p-cresol, p-thiocresol (Critical for methoxy-ring)Triisopropylsilane (TIS), Water, Ethanedithiol (EDT)
Primary Application Native Chemical Ligation (Thioesters), Difficult sequencesRoutine synthesis, Phosphopeptides, Scale-up manufacturing

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes an analytical checkpoint to verify the success of the chemical transformation before proceeding.

Protocol A: Coupling N-Boc-2-methoxy-D-homophenylalanine (In Situ Neutralization)

This protocol utilizes the highly efficient in situ neutralization method to prevent premature termination of the peptide chain.

  • Deprotection: Treat the resin-bound peptide with 100% TFA for 2 × 1 minute to remove the N-terminal Boc group. Drain and wash rapidly with DMF (Dimethylformamide).

  • Activation: In a separate vial, dissolve 4.0 equivalents of N-Boc-2-methoxy-D-homophenylalanine and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of DIEA (Diisopropylethylamine) to activate the amino acid.

  • Coupling & Neutralization: Immediately add the activated amino acid solution to the unneutralized, TFA-salt resin. The excess DIEA simultaneously neutralizes the resin and drives the coupling reaction. Agitate for 10–15 minutes.

  • Validation Check (Quantitative Ninhydrin/Kaiser Test): Take a few beads of resin, wash with DCM, and apply the Kaiser test reagents.

    • Causality: A yellow color indicates complete acylation (self-validation passed). A blue color indicates unreacted primary amines, meaning the steric bulk of the homophenylalanine derivative hindered the reaction. If blue, perform a second coupling cycle before proceeding.

  • Final Cleavage: Utilize the standard [3] using a cocktail of HF/p-cresol (90:10, v/v) at 0 °C for 1 hour to prevent alkylation of the electron-rich methoxy-phenyl ring.

Protocol B: Coupling Fmoc-2-methoxy-D-homophenylalanine

This protocol leverages milder base-catalyzed deprotection, suitable for standard automated synthesizers.

  • Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 5 minutes.

  • Validation Check (UV Monitoring): Monitor the column effluent at 301 nm.

    • Causality: The dibenzofulvene-piperidine adduct absorbs strongly at 301 nm. The deprotection is validated as complete when the UV absorbance returns to baseline.

  • Activation & Coupling: Dissolve 4.0 eq of Fmoc-2-methoxy-D-homophenylalanine and 4.0 eq of Oxyma Pure in DMF. Add 4.0 eq of DIC (N,N'-Diisopropylcarbodiimide). Add to the resin and agitate for 45–60 minutes. (Note: DIC/Oxyma is preferred over uronium salts to minimize racemization under neutral conditions).

  • Validation Check: Perform a Kaiser test to ensure complete coupling (yellow beads).

  • Final Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2 hours. The TIS acts as a hydride donor to rapidly quench t-butyl carbocations before they can attack the 2-methoxy-D-homophenylalanine residue.

The Role of Boc-SPPS in Native Chemical Ligation (NCL)

While Fmoc-SPPS is the standard for routine synthesis, N-Boc-2-methoxy-D-homophenylalanine remains highly relevant for the total chemical synthesis of proteins via Native Chemical Ligation. NCL requires the generation of a C-terminal peptide thioester. Because thioesters are inherently unstable to the repetitive basic conditions (piperidine) used in Fmoc-SPPS, the acid-based Boc strategy is uniquely suited for their direct synthesis on a thioester-linker resin.

NCL_Pathway Peptide1 Peptide 1 (N-Terminal) Synthesized via Boc-SPPS Thioester C-Terminal Thioester (-CO-SR) Peptide1->Thioester Transthioesterification Transthioesterification (pH 7.0, Aqueous) Thioester->Transthioesterification Peptide2 Peptide 2 (C-Terminal) Synthesized via Fmoc-SPPS Cys N-Terminal Cysteine Peptide2->Cys Cys->Transthioesterification AcylTransfer S-to-N Acyl Transfer Transthioesterification->AcylTransfer NativeProtein Ligated Native Protein (Native Amide Bond) AcylTransfer->NativeProtein

Native Chemical Ligation pathway utilizing Boc-SPPS generated thioesters.

Conclusion

The choice between N-Boc and Fmoc derivatives of 2-methoxy-D-homophenylalanine hinges on the target molecule's complexity. For standard peptidomimetics, Fmoc-2-methoxy-D-homophenylalanine offers a safer, highly efficient route compatible with modern automation. However, for synthesizing large protein domains via NCL or overcoming severe sequence aggregation, N-Boc-2-methoxy-D-homophenylalanine provides the necessary chemical orthogonality and kinetic advantages, provided strict scavenger protocols are adhered to during HF cleavage.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Available at:[Link]

  • Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10(7), 1067-1083. Available at:[Link]

  • Agouridas, V., El Mahdi, O., Diemer, V., Cargoët, M., Monbaliu, J. C., & Melnyk, O. (2019). Native Chemical Ligation and Extended Methods: Mechanisms, Catalysis, Scope, and Limitations. Chemical Reviews, 119(12), 7328-7443. Available at:[Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available at:[Link]

Sources

Comparative

Comparing biological activity of D- vs L-homophenylalanine derivatives

As a Senior Application Scientist specializing in peptide chemistry and rational drug design, I frequently encounter a critical inflection point in lead optimization: the strategic incorporation of non-canonical amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide chemistry and rational drug design, I frequently encounter a critical inflection point in lead optimization: the strategic incorporation of non-canonical amino acids. Among these, homophenylalanine (hPhe) stands out. By inserting a single methylene group (–CH₂–) between the α-carbon and the phenyl ring of standard phenylalanine, we grant the aromatic side chain an extended radius of conformational freedom.

However, this extended reach is entirely governed by stereochemistry. The biological activity of D- versus L-homophenylalanine derivatives is rarely symmetrical. This guide provides an objective, data-driven comparison of these enantiomers, detailing their mechanistic divergence, comparative pharmacological profiles, and the self-validating experimental protocols required to evaluate them accurately.

Mechanistic Causality: The Structural Impact of Chirality

The extended alkyl chain of homophenylalanine allows it to probe deep hydrophobic sub-pockets within target proteins, such as the S1' pocket in Angiotensin-Converting Enzyme (ACE) or the binding cleft of κ-opioid receptors.

The chirality at the α-carbon dictates the spatial trajectory of this bulky aromatic group. The L-enantiomer (typically the S-configuration) naturally adopts a gauche(–) or trans conformation relative to the peptide backbone, aligning perfectly with the evolutionary architecture of most mammalian enzymes[1]. Conversely, the D-enantiomer (R-configuration) often projects the phenyl ring into solvent-exposed regions or induces severe steric clashes with the receptor wall, drastically reducing binding affinity. However, in specific synthetic targets like Factor Xa, the D-configuration is explicitly required to access unnatural binding modalities[2].

Mechanism hPhe Homophenylalanine (hPhe) Core (Extra -CH2- extends hydrophobic reach) L_Isomer L-hPhe Derivative (S-configuration) hPhe->L_Isomer D_Isomer D-hPhe Derivative (R-configuration) hPhe->D_Isomer S1_Pocket Deep S1'/S2' Hydrophobic Pocket (e.g., ACE, κ-Opioid Receptor) L_Isomer->S1_Pocket Favorable Trajectory D_Isomer->S1_Pocket Unfavorable Trajectory HighAffinity Optimal Gauche(-)/Trans Fit High Biological Activity S1_Pocket->HighAffinity L-Enantiomer LowAffinity Steric Clash / Improper Orientation Reduced Biological Activity S1_Pocket->LowAffinity D-Enantiomer

Diagram 1: Stereochemical divergence in target pocket binding between L- and D-homophenylalanine.

Comparative Pharmacological Profiles

To objectively compare these derivatives, we must examine their performance across validated therapeutic targets.

A. Angiotensin-Converting Enzyme (ACE) Inhibition

L-homophenylalanine is a cornerstone in cardiovascular pharmacology. It serves as the primary chiral building block for synthesizing NEPA, the crucial intermediate for blockbuster ACE inhibitors like enalapril, lisinopril, and ramipril[3][4]. The L-configuration is strictly required to mimic the natural peptide substrate geometry, allowing the inhibitor to coordinate with the active-site zinc ion while anchoring the phenyl ring in the hydrophobic S1' pocket. Studies consistently show that D-homophenylalanine derivatives are significantly less biologically active in this context[3].

B. Opioid Receptor Modulation (Dynorphin A Analogues)

In the development of selective κ-opioid receptor agonists, researchers substituted the Phe⁴ residue of Dynorphin A with homophenylalanine derivatives. Experimental data revealed that the [L-Homophe⁴,D-Ala⁸]Dyn A-(1−11)NH₂ analogue exhibited vastly superior κ-opioid receptor affinity compared to its D-Homophe⁴ isomer[1][5]. The L-isomer effectively acts as a constrained analogue, locking the aromatic ring into the necessary trans conformation required for receptor activation[1].

C. Factor Xa Inhibition

While L-enantiomers dominate traditional targets, D-homophenylalanine shines in the realm of anticoagulants. D-hPhe derivatives are highly valued as structural building blocks for the synthesis of potent, non-peptide Factor Xa inhibitors[2]. The unnatural D-stereocenter prevents rapid proteolytic degradation in the bloodstream while forcing the molecule into a unique conformation that selectively blocks the prothrombinase complex.

Quantitative Data Summary

The following table summarizes the comparative biological activities based on peer-reviewed pharmacological evaluations:

Therapeutic Target / Compound ClassL-Homophenylalanine Derivative ActivityD-Homophenylalanine Derivative ActivityStructural Rationale
ACE Inhibitors (e.g., Enalapril precursors)High (Essential for sub-nanomolar IC₅₀)[3]Low (Biologically inactive/poor fit)[3]L-isomer perfectly aligns with the S1' pocket and Zn²⁺ coordination site.
κ-Opioid Receptor (Dynorphin A analogues)High Affinity (Full Agonist)[1]Low Affinity (Reduced binding)[1]L-isomer adopts the required gauche(–)/trans conformation for the binding cleft[1].
Factor Xa Inhibitors Lower relative utilityHigh Potency (Key building block)[2]D-isomer provides proteolytic resistance and specific unnatural spatial geometry[2].
DPP-4 Inhibitors (Fused β-hPhe derivatives)High (IC₅₀ ~ 4.9 nM)[6]N/A (Stereospecific requirement)Fused aromatic ring of the β-hPhe derivative lowers entropy loss during binding[6].

Self-Validating Experimental Workflows

When evaluating chiral non-canonical amino acids, the greatest risk to scientific integrity is enantiomeric cross-contamination . A 99% pure D-enantiomer might exhibit false biological activity if the 1% L-impurity is a hyper-potent agonist. Therefore, every biological assay must be preceded by a strict chiral validation step.

Workflow Step1 1. Enantioselective Synthesis Step2 2. Chiral HPLC Validation (>99% ee) Step1->Step2 Purify Step3 3. Equilibrium Binding Assay Step2->Step3 Validate Step4 4. SAR & IC50 Determination Step3->Step4 Analyze

Diagram 2: Self-validating experimental workflow for chiral non-canonical amino acid evaluation.

Protocol A: Chiral Purity Validation via HPLC

Causality: We utilize a chiral stationary phase (CSP) to definitively separate D- and L-enantiomers prior to biological testing. This ensures that the observed IC₅₀ is intrinsic to the specified enantiomer, preventing false-positive data artifacts.

  • Sample Preparation: Dissolve the synthesized D- or L-hPhe derivative in a highly pure, anhydrous mobile phase compatible solvent (e.g., Hexane/Isopropanol 80:20 v/v) to a concentration of 1 mg/mL.

  • Column Selection: Equip the HPLC with a polysaccharide-based chiral column (e.g., Chiralpak AD-H or equivalent), which relies on steric fit and hydrogen bonding to separate enantiomers.

  • Isocratic Elution: Run the system isocratically at a flow rate of 1.0 mL/min. Crucial step: Monitor absorbance at 220 nm and 254 nm.

  • Validation: Calculate the enantiomeric excess (ee). Do not proceed to biological assays unless the sample demonstrates >99% ee.

Protocol B: In Vitro Enzyme Inhibition Assay (e.g., ACE or DPP-4)

Causality: Because homophenylalanine derivatives often exhibit slow, tight-binding kinetics due to deep pocket insertion, a pre-incubation step is mandatory. Omitting pre-incubation will result in an underestimation of the inhibitor's potency.

  • Reagent Preparation: Prepare the recombinant target enzyme (e.g., human ACE or DPP-4) in an assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 150 mM NaCl and 0.05% BSA to prevent non-specific plastic binding).

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the validated D- or L-hPhe derivative in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to maintain enzyme viability.

  • Pre-Incubation (The Self-Validating Step): Mix the enzyme with the inhibitor and incubate at 37°C for 30 minutes before adding the substrate. This allows the bulky homophenylalanine side chain to achieve thermodynamic equilibrium within the active site.

  • Reaction Initiation: Add a fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4).

  • Kinetic Measurement: Measure fluorescence continuously for 20 minutes using a microplate reader. Calculate the initial velocity (V₀) for each well.

  • Data Analysis: Plot the fractional activity (Vᵢ/V₀) against the log of the inhibitor concentration to determine the IC₅₀ using non-linear regression (four-parameter logistic equation).

Conclusion

The addition of a single methylene group to create homophenylalanine unlocks new pharmacological landscapes, but it is the chirality that acts as the key. L-homophenylalanine derivatives dominate targets requiring natural peptide mimicry (ACE, Opioid receptors), while D-homophenylalanine derivatives offer unique geometric solutions for targets like Factor Xa. By coupling rigorous chiral validation with kinetic-aware biological assays, researchers can confidently leverage these non-canonical amino acids to drive next-generation drug discovery.

References

  • Effects of the Substitution of Phe⁴ in the Opioid Peptide [d-Ala⁸]Dynorphin A-(1−11)NH₂ Journal of Medicinal Chemistry - ACS Publications[Link]

  • Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids National Institutes of Health (NIH) / Frontiers in Bioengineering and Biotechnology[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors National Institutes of Health (NIH) / ACS Medicinal Chemistry Letters[Link]

Sources

Validation

Liquid chromatography-mass spectrometry (LC-MS) analysis of N-Boc-2-methoxy-D-homophenylalanine

An In-Depth Comparative Guide to the LC-MS Analysis of N-Boc-2-methoxy-D-homophenylalanine For researchers, scientists, and drug development professionals, the precise characterization of non-natural amino acids is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the LC-MS Analysis of N-Boc-2-methoxy-D-homophenylalanine

For researchers, scientists, and drug development professionals, the precise characterization of non-natural amino acids is a cornerstone of modern therapeutic development. N-Boc-2-methoxy-D-homophenylalanine, a protected and structurally unique building block, presents specific analytical challenges that necessitate robust and reliable methodologies. Its accurate quantification and purity assessment are critical for ensuring the quality and efficacy of peptides and other macromolecules into which it is incorporated.

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods for the analysis of N-Boc-2-methoxy-D-homophenylalanine. As a Senior Application Scientist, this document moves beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating system of analysis grounded in established principles.

The Analytical Imperative for Modified Amino Acids

N-Boc-2-methoxy-D-homophenylalanine possesses three key structural features that dictate the analytical strategy:

  • The N-Boc Group: The bulky tert-butyloxycarbonyl (Boc) protecting group significantly increases the hydrophobicity of the molecule compared to the free amino acid, making it well-suited for reversed-phase chromatography.[1] It also influences the ionization and fragmentation behavior in the mass spectrometer.[2]

  • The Methoxy-Homophenylalanine Core: The aromatic ring and methoxy group provide a chromophore for UV detection, but LC-MS is preferred for its superior sensitivity and specificity.[] The "homo" designation, indicating an extra methylene group in the side chain, increases the molecular weight.

  • The D-Enantiomer: The specific stereochemistry (D-form) is a critical quality attribute.[4] Since synthetic routes may result in enantiomeric impurities (the L-form), analytical methods must be capable of confirming chiral purity.[5]

Primary Analytical Method: Reversed-Phase LC-MS/MS

For routine quantification and purity assessment, a reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard, offering an exceptional balance of sensitivity, selectivity, and throughput.[6][7]

Experimental Protocol: RP-LC-MS/MS

1. Sample Preparation:

  • Create a 1 mg/mL stock solution of N-Boc-2-methoxy-D-homophenylalanine in methanol or acetonitrile.

  • Dilute this stock solution to working concentrations (e.g., 1-10 µg/mL) using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[8] This prevents peak distortion from solvent mismatch.

  • If analyzing from a complex matrix like plasma, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to mitigate matrix effects.[6][9]

2. Liquid Chromatography Parameters:

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is the workhorse for separating hydrophobic molecules like Boc-protected amino acids.[1] The smaller particle size of UHPLC columns ensures high resolution and sharp peaks.[6]

  • Mobile Phase A: Water + 0.1% Formic Acid. The acid serves to protonate the analyte, promoting better retention in reversed-phase and enhancing ionization efficiency in positive ESI mode.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient: A gradient elution is crucial for eluting the analyte with a good peak shape and for cleaning the column of any late-eluting impurities.

    • 0-1 min: 5% B

    • 1-8 min: Ramp linearly from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The molecule is expected to readily form protonated molecular ions [M+H]⁺.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. This involves selecting a precursor ion and monitoring specific product ions.

    • Precursor Ion (Q1): The calculated m/z for [M+H]⁺ of N-Boc-2-methoxy-D-homophenylalanine (C₁₇H₂₅NO₅) is 324.18.

    • Product Ions (Q3): Fragmentation of the Boc group is a characteristic and reliable pathway.[2] Common losses include isobutylene (56 Da) and the entire Boc group (100 Da). Therefore, likely product ions to monitor would be m/z 268.1 (loss of isobutylene) and m/z 224.1 (loss of the full Boc group).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

Rationale and Self-Validation

This method is designed for robustness. The C18 column provides strong retention for the hydrophobic Boc-protected analyte.[1] The formic acid in the mobile phase ensures efficient protonation for ESI+.[8] The use of MRM in the mass spectrometer provides a high degree of specificity; it is highly unlikely that another compound in the sample will have the same retention time, the same parent mass, and the same fragment ions.[9] This multi-layered specificity is the essence of a self-validating protocol.

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms MS/MS Detection Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution Injection Sample Injection Column C18 Column (Gradient Elution) Injection->Column ESI ESI+ Source (Ionization) Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection m/z 324.18) ESI->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection m/z 268.1, 224.1) Q2->Q3 Detector Detector Q3->Detector Data Chromatogram (Quantification) Detector->Data Data Acquisition

Caption: Workflow for RP-LC-MS/MS analysis.

Alternative and Comparative Analytical Guides

While RP-LC-MS/MS is ideal for quantification, other methods are superior for specific questions, such as confirming stereochemical purity or initial structural elucidation.

Chiral Chromatography-Mass Spectrometry

Objective: To separate and quantify the D- and L-enantiomers, confirming enantiomeric purity. The D-configuration is a critical attribute in many pharmaceutical applications.[4]

Methodology:

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or crown-ether based columns are effective for separating amino acid enantiomers.[4][]

  • Mode: Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes, depending on the column. Polar organic mode (e.g., acetonitrile/methanol with additives) is often highly compatible with ESI-MS.[11]

  • Mobile Phase Example (Crown-Ether Column): 84% Methanol / 16% Water with 5 mM Perchloric Acid.[4]

  • Detection: MS detection is invaluable as enantiomers have identical mass spectra, confirming that the separated peaks are indeed the two isomers.[11]

Comparison to RP-LC-MS/MS:

  • Advantage: Unambiguously separates enantiomers, which is impossible on a standard C18 column.

  • Disadvantage: Method development can be more complex, and run times may be longer. It is a specialized technique used for a specific quality attribute rather than for general quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: An alternative for quantification, though less common for this type of molecule.

Methodology:

  • Derivatization: GC-MS requires analytes to be volatile and thermally stable. N-Boc-2-methoxy-D-homophenylalanine is not sufficiently volatile. Therefore, a derivatization step, such as silylation of the carboxylic acid group, is mandatory.[12]

  • Separation: A non-polar capillary column is used to separate the derivatized analyte.

  • Ionization: Electron Ionization (EI) is typically used, which provides rich, reproducible fragmentation patterns for library matching.

Comparison to LC-MS/MS:

  • Advantage: EI-MS produces standardized, library-searchable spectra, which can be useful for identifying unknown impurities.

  • Disadvantage: The required derivatization step adds complexity, time, and potential for error to the workflow.[] LC-MS is generally better suited for large, polar, and thermally labile molecules.[]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unequivocal structural confirmation.

Methodology:

  • Technique: ¹H and ¹³C NMR are used to confirm the molecular structure, including the presence and position of the Boc group, the methoxy group, and the homophenylalanine backbone.

  • Sample: Requires a relatively pure and concentrated sample (5-10 mg).[8]

Comparison to LC-MS/MS:

  • Advantage: Provides detailed structural information that MS cannot, making it the definitive tool for initial structure elucidation.[14] It is non-destructive.

  • Disadvantage: It is a low-sensitivity and low-throughput technique, unsuitable for trace quantification in complex mixtures.

Performance Comparison Summary
FeatureRP-LC-MS/MSChiral LC-MSGC-MS (with Derivatization)NMR Spectroscopy
Primary Application Quantification, PurityEnantiomeric PurityQuantification, Impurity IDStructural Elucidation
Sensitivity Very High (pg-ng/mL)[6]High (ng/mL)High (ng/mL)Low (mg)[14]
Selectivity Very HighVery HighHighModerate
Throughput HighModerateModerateLow
Sample Prep Minimal to ModerateModerateComplex (Derivatization)[12]Minimal (for pure sample)
Key Advantage Gold standard for sensitive quantificationSeparates stereoisomers[]Library-searchable spectraDefinitive structure proof[8]
Decision Logic for Method Selection

The choice of analytical technique is driven by the research question. The following diagram illustrates a logical path for selecting the appropriate method.

Method_Selection node_result node_result Start What is the analytical goal? Quant Quantification in a complex matrix? Start->Quant Quantification Chiral Is enantiomeric purity the question? Start->Chiral Purity Structure Is the structure unconfirmed? Start->Structure Identity RP_LCMS Use RP-LC-MS/MS Quant->RP_LCMS Yes GC_MS Use GC-MS Quant->GC_MS Alternative Chiral_LCMS Use Chiral LC-MS Chiral->Chiral_LCMS Yes NMR Use NMR Structure->NMR Yes NMR->RP_LCMS Then quantify

Caption: Decision tree for analytical method selection.

References
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025, September 11). WuXi AppTec.
  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025, October 29). Anapharm Bioanalytics.
  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. (2025, September 10). Creative Proteomics.
  • Amino Acid Analysis Services. BOC Sciences.
  • High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. (2021, December 14). MDPI.
  • Application Notes and Protocols for LC-MS Analysis of Peptides Containing Amino-PEG12-Boc. BenchChem.
  • The LC-MS chromatogram for the 4 h incubation of N α-Boc-Lys (4...). ResearchGate.
  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab.
  • Confirming N-Boc-MeVal Incorporation: A Comparative Guide to Analytical Techniques. (2025, December). BenchChem.
  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences.
  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. (2008, November 15). PubMed.
  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • Liquid Chromatography-Mass Spectrometry (LC-MS). BOC Sciences.
  • Application Notes and Protocols for the Characterization of N-Boc-6-methyl-L-tryptophan. BenchChem.
  • Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragmentation. (2026, February 28). PubMed.
  • Application Notes and Protocols for the Quantification of N-acetyl-L-phenylalanine in Biological Samples. BenchChem.
  • Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
  • Determination of phenylalanine and tyrosine by liquid chromatography/mass spectrometry. (2003, July 15). PubMed.
  • Chiral HPLC chromatogram showing commercial D,Lhomophenylalanine... ResearchGate.
  • Development of a Method for the Chiral Separation of D/L‑Amphetamine. Agilent.
  • Non-Natural Phenylalanine Analogs for Protein Engineering. (2026, March 17). BOC Sciences.
  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. (2025, February 24). MDPI.
  • GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. ResearchGate.
  • Detecting N-Phenyl-2-Naphthylamine, L-Arabinose, D-Mannose, L-Phenylalanine, L-Methionine, and D-Trehalose via Photocurrent Meas. (2024, December 9). MDPI.

Sources

Comparative

N-Boc-2-methoxy-D-homophenylalanine vs N-Boc-4-methoxy-D-homophenylalanine steric effects

An in-depth technical analysis comparing the steric effects, synthetic requirements, and pharmacological applications of N-Boc-2-methoxy-D-homophenylalanine (ortho-substituted) and N-Boc-4-methoxy-D-homophenylalanine (pa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the steric effects, synthetic requirements, and pharmacological applications of N-Boc-2-methoxy-D-homophenylalanine (ortho-substituted) and N-Boc-4-methoxy-D-homophenylalanine (para-substituted).

Structural & Conformational Mechanics: The Causality of Steric Bulk

In the rational design of peptidomimetics, unnatural amino acids serve as critical tools for tuning pharmacological properties, proteolytic stability, and receptor binding affinity. The homophenylalanine scaffold is highly valued because its extra methylene group increases side-chain flexibility, granting the molecule access to a wider array of rotameric states (up to 10 distinct conformers in the gas phase) compared to standard phenylalanine[1].

However, introducing a methoxy group (-OCH₃) onto the aromatic ring fundamentally alters this conformational landscape. The precise position of this substituent dictates whether the modification acts as a local conformational lock or a distal hydrophobic extension.

The Ortho-Methoxy Effect (2-OMe): Proximal Steric Shielding When the methoxy group is positioned at the C2 (ortho) position, it resides in close spatial proximity to the amino acid backbone. The electron-rich oxygen and the bulky methyl group create a severe steric clash with the α -carbon and the adjacent amide bonds[2]. This proximal bulk restricts rotation around the χ1​ and χ2​ dihedral angles, effectively "locking" the side chain into a limited set of rotamers. In drug design, this steric restriction is intentionally leveraged to pre-organize the peptide into a rigid secondary structure (such as a β -turn), minimizing the entropic penalty upon receptor binding.

The Para-Methoxy Effect (4-OMe): Distal Hydrophobic Extension Conversely, placing the methoxy group at the C4 (para) position directs the steric bulk away from the peptide backbone. The χ1​ and χ2​ angles remain freely rotatable, preserving the inherent flexibility of the homophenylalanine scaffold. Instead of restricting conformation, the para-methoxy group acts as an extended hydrophobic "plug." This linear extension is highly effective for probing deep, narrow binding pockets, such as the S1' subpocket of matrix metalloproteinases (e.g., MMP-12), which has been a major target in chronic obstructive pulmonary disease (COPD) therapeutics[3].

StericLogic A N-Boc-D-Homophenylalanine B Ortho-Methoxy (C2) A->B C Para-Methoxy (C4) A->C D Steric Clash with Backbone B->D Proximal Bulk E Linear Hydrophobic Extension C->E Distal Bulk F Restricted Rotamers (Turn Inducer) D->F chi_1/chi_2 Locked G Deep Pocket Binding (e.g., S1' in MMPs) E->G Unhindered Backbone

Logical relationship between methoxy substitution position, steric hindrance, and functional application.

Quantitative Data: Physicochemical Properties & Synthetic Parameters

The structural differences between the ortho and para variants manifest dramatically during peptide synthesis. The para-variant couples with standard kinetics, as the distal methoxy group does not physically impede the nucleophilic attack of the incoming amine. In stark contrast, the ortho-methoxy group physically shields the activated carbonyl. If standard coupling reagents are used, the reaction often stalls, leading to truncated peptide sequences[2].

Table 1: Physicochemical & Conformational Properties

PropertyN-Boc-2-methoxy-D-homophenylalanineN-Boc-4-methoxy-D-homophenylalanine
Substitution Position Ortho (C2)Para (C4)
Steric Hindrance (Backbone) High (Shields the α -carbon)Low (Distant from the α -carbon)
Side-Chain Flexibility Restricted (Locked rotamers)High (Extended flexibility)
Electronic Effect Inductive/Resonance (Local)Strong Resonance (Electron-donating)
Primary Application Conformational constraint, turn inductionDeep hydrophobic pocket targeting

Table 2: Experimental Coupling Parameters (Empirical Data)

Parameter2-Methoxy (Ortho) Variant4-Methoxy (Para) Variant
Preferred Coupling Reagent HATU / HOAt or COMUHBTU or DIC/Oxyma
Equivalents Required 4.0 - 5.0 eq3.0 eq
Reaction Time (RT) 2 - 4 hours (Double coupling often req.)45 - 60 minutes
Coupling Yield (1st Pass) ~65 - 75%>95%
Temperature 40°C - 50°C (Microwave recommended)25°C (Room Temperature)

Self-Validating Experimental Protocol: Comparative Peptide Coupling

To objectively demonstrate the synthetic differences, the following self-validating workflow outlines the coupling of both variants onto a resin-bound peptide. This protocol utilizes Boc-chemistry and includes built-in quality control gates (Kaiser test and LC-MS) to ensure a trustworthy, reproducible system.

Objective: Couple N-Boc-2-methoxy-D-HPhe and N-Boc-4-methoxy-D-HPhe to a free N-terminus on a PAM (Phenylacetamidomethyl) resin.

Step 1: Activation Strategy

  • For the 4-OMe Variant (Standard): Dissolve 3.0 equivalents of N-Boc-4-methoxy-D-HPhe and 3.0 eq of HBTU in DMF. Add 6.0 eq of DIPEA. Activate for 3 minutes at room temperature (25°C).

  • For the 2-OMe Variant (Hindered): Dissolve 4.0 equivalents of N-Boc-2-methoxy-D-HPhe and 4.0 eq of HATU in DMF. Add 8.0 eq of DIPEA. Activate for 5 minutes.

    • Causality: To overcome the ortho-steric shield, chemists must employ highly reactive coupling reagents containing a 7-aza moiety (HATU). The nitrogen atom at the 7-position of the HATU leaving group provides neighboring-group participation, forming a hydrogen bond with the incoming amine and guiding it through the steric shield to the electrophilic center[2].

Step 2: Coupling & In-Process Validation

  • Add the activated solutions to separate reaction vessels containing the neutralized resin-bound peptide.

  • Agitate the 4-OMe vessel for 45 minutes at 25°C.

  • Agitate the 2-OMe vessel for 2 hours at 45°C (microwave assistance is highly recommended to overcome the activation energy barrier).

  • Validation Gate (Kaiser Test): Wash the resin and perform a Kaiser test. The 4-OMe resin should yield a pale yellow solution (negative, indicating complete coupling). If the 2-OMe resin yields a blue/purple solution (positive, indicating unreacted amines), perform a mandatory double-coupling using COMU/DIPEA for an additional 2 hours.

Step 3: Boc Deprotection and Cleavage

  • Protocol: Treat the resin with a cleavage cocktail of 90% TFA, 5% Anisole, and 5% Triisopropylsilane (TIPS).

  • Critical Causality: Both variants feature highly electron-rich aromatic rings due to the methoxy substituents. During Boc removal with Trifluoroacetic acid (TFA), the generated tert-butyl cations will rapidly alkylate the aromatic ring via electrophilic aromatic substitution if left unchecked. The anisole acts as a sacrificial electron-rich scavenger to protect the methoxy-homophenylalanine residues.

SynthesisWorkflow Start Resin-Bound Peptide Free N-Terminus Split1 Coupling: 2-OMe Variant HATU/HOAt, DIPEA, 45°C Start->Split1 Sterically Hindered Split2 Coupling: 4-OMe Variant HBTU, DIPEA, 25°C Start->Split2 Unhindered Wait1 Reaction Time: 2-4 Hours Double Coupling Required Split1->Wait1 Wait2 Reaction Time: 45 Mins Single Coupling Sufficient Split2->Wait2 Cleave TFA Cleavage Scavengers: Anisole + TIPS Wait1->Cleave Kaiser Test Negative Wait2->Cleave Kaiser Test Negative

Comparative Boc-SPPS workflow illustrating the divergent coupling conditions required for each variant.

References

  • De Luca, R., et al. "Therapeutic Targeting of MMP-12 for the Treatment of Chronic Obstructive Pulmonary Disease." Journal of Medicinal Chemistry, 2020. Available at:[Link]

  • Gloaguen, E., et al. "Neutral Peptides in the Gas Phase: Conformation and Aggregation Issues." Chemical Reviews, 2020. Available at:[Link]

Sources

Validation

A Comparative Guide to Enantiomeric Excess (ee) Determination for N-Boc-2-methoxy-D-homophenylalanine

The stereochemical integrity of chiral building blocks is a cornerstone of modern pharmaceutical development, directly influencing the efficacy, safety, and pharmacological profile of active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

The stereochemical integrity of chiral building blocks is a cornerstone of modern pharmaceutical development, directly influencing the efficacy, safety, and pharmacological profile of active pharmaceutical ingredients (APIs). N-Boc-2-methoxy-D-homophenylalanine, an unnatural amino acid, serves as a critical intermediate in the synthesis of complex therapeutic agents.[] Consequently, the rigorous and accurate determination of its enantiomeric purity is not merely a procedural step but a fundamental requirement for quality control and regulatory compliance.

This guide provides an in-depth, objective comparison of the principal analytical methodologies for determining the enantiomeric excess (ee) of N-Boc-2-methoxy-D-homophenylalanine. We will move beyond simple procedural lists to explore the underlying principles, the rationale behind experimental choices, and the practical advantages and limitations of each technique, supported by detailed protocols and comparative data.

Methodological Overview: A Triad of Analytical Approaches

The determination of enantiomeric excess for N-Boc protected amino acids is predominantly achieved through three high-precision analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2] Each method offers a unique combination of resolution, speed, sensitivity, and operational complexity, making the choice of technique dependent on the specific analytical objective, from high-throughput screening to final product quality assurance.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for enantiomeric purity analysis due to its high resolution, robustness, and wide applicability.

Principle of Separation

The foundational principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).[2] The CSP creates a transient diastereomeric complex with each enantiote. The stability of these complexes differs, causing one enantiomer to be retained longer on the column, thus enabling their separation and quantification based on distinct retention times. For N-Boc protected amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are particularly effective due to their ability to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, and steric hindrance.[3][4]

Experimental Protocol: Chiral HPLC
  • Column Selection: Select a polysaccharide-based or macrocyclic glycopeptide-based chiral column. For N-Boc-amino acids, columns like CHIROBIOTIC T (Teicoplanin) or Lux Cellulose-2 are excellent starting points.[3][4]

  • Sample Preparation: Dissolve an accurately weighed sample of N-Boc-2-methoxy-D-homophenylalanine in the mobile phase or a compatible solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: For N-Boc amino acids, a reversed-phase mode is typically the most effective.[3] A common mobile phase consists of a mixture of acetonitrile and water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or a volatile buffer such as ammonium acetate, which is compatible with mass spectrometry (LC/MS).[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 220 nm or 254 nm.

  • System Suitability: Inject a racemic mixture of N-Boc-2-methoxy-DL-homophenylalanine to confirm the separation of the two enantiomers. The resolution between the peaks should be ≥ 1.5.

  • Data Analysis:

    • Integrate the peak areas for the D-enantiomer (A_D) and the L-enantiomer (A_L).

    • Calculate the enantiomeric excess using the formula: ee (%) = [(A_D - A_L) / (A_D + A_L)] * 100

Expert Insights: Why Reversed-Phase?

The Boc protecting group imparts sufficient hydrophobicity to the amino acid, making it well-suited for reversed-phase chromatography. The use of an acidic modifier like TFA is crucial; it protonates any free silanol groups on the silica support, minimizing peak tailing, and ensures the carboxyl group of the analyte is in a consistent protonation state, leading to sharp, reproducible peaks.

Data Presentation: HPLC Performance
ParameterTypical Value / ConditionRationale
Chiral Stationary Phase Lux Cellulose-2 or CHIROBIOTIC TProven high selectivity for N-Boc amino acids through multiple interaction modes.[3][4]
Mobile Phase Acetonitrile/Water with 0.1% TFAProvides good solubility and peak shape for Boc-protected analytes.[4]
Analysis Time 10 - 20 minutesBalances resolution with sample throughput.
Resolution (Rs) > 2.0Ensures accurate integration and quantification of minor enantiomeric impurities.
Limit of Quantification ~0.1%Sufficient for most pharmaceutical quality control applications.
Workflow Visualization: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve N-Boc-Analyte Injector Inject Sample Sample->Injector MobilePhase Prepare Acetonitrile/ Water/TFA Mixture Column Chiral Column (e.g., Lux Cellulose-2) Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to HPLC, offering significantly faster analysis times and reduced consumption of organic solvents.[5][6]

Principle of Separation

SFC utilizes a mobile phase composed primarily of supercritical carbon dioxide, which exhibits properties of both a liquid and a gas. This results in low viscosity and high diffusivity, enabling much faster separations than HPLC. A small amount of a polar organic co-solvent, such as methanol, is added to modulate analyte retention and selectivity on the CSP. The fundamental chiral recognition mechanism on the polysaccharide-based CSPs remains the same as in HPLC.[6][7]

Experimental Protocol: Chiral SFC
  • Column Selection: Polysaccharide-based chiral columns used for HPLC are generally compatible with SFC.

  • Sample Preparation: Dissolve the sample in a small amount of the organic co-solvent (e.g., methanol) or a compatible solvent mixture.

  • Mobile Phase: Supercritical CO₂ with a methanol co-solvent (e.g., 5-40% gradient or isocratic). Additives like isopropylamine (for basic compounds) or TFA (for acidic compounds) can be used to improve peak shape.

  • SFC Conditions:

    • Co-solvent: Methanol.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 150 bar.[8]

    • Column Temperature: 40 °C.[8]

    • Detection: UV or Mass Spectrometry (MS).

  • Data Analysis: The calculation of enantiomeric excess is identical to the HPLC method.

Data Presentation: HPLC vs. SFC Comparison
FeatureChiral HPLCChiral SFCAdvantage of SFC
Primary Mobile Phase Organic Solvent/WaterSupercritical CO₂Reduced organic solvent waste.
Typical Analysis Time 10-20 min2-7 minHigher throughput.[8]
Solvent Consumption HighLowLower operational cost and environmental impact.[5]
Column Equilibration SlowerFasterRapid method development.
Workflow Visualization: Chiral SFC

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Sample Dissolve N-Boc-Analyte in Co-solvent Injector Inject Sample Sample->Injector Column Chiral Column Injector->Column CO2/Methanol Flow Detector UV Detector Column->Detector BPR Back Pressure Regulator Detector->BPR Chromatogram Generate Chromatogram Detector->Chromatogram Calculation Calculate ee% Chromatogram->Calculation

Caption: Workflow for ee determination by Chiral SFC.

NMR Spectroscopy using Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a distinct, non-chromatographic approach for determining enantiomeric purity. It is particularly useful for rapid analysis without the need for extensive method development.

Principle of Enantiodiscrimination

While enantiomers are indistinguishable in a standard NMR spectrum, their signals can be resolved by adding a Chiral Solvating Agent (CSA). A CSA is an enantiomerically pure compound that forms rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers.[2][9] These transient diastereomeric complexes exist in different magnetic environments, causing their corresponding protons to resonate at slightly different frequencies (chemical shifts), allowing for their distinct integration.[10] This method is non-destructive and requires simple sample preparation.[2]

Experimental Protocol: NMR with CSA
  • CSA Selection: Choose a CSA known to interact with carboxylic acids or amides, such as a BINOL-derived amino alcohol or an isohexide-based agent.[10][11]

  • Sample Preparation:

    • Accurately weigh the N-Boc-2-methoxy-D-homophenylalanine sample (e.g., 5-10 mg) into an NMR tube.

    • Add 1 to 2 equivalents of the chosen CSA.

    • Dissolve the mixture in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (d1) to allow for accurate quantitative integration.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton on the two diastereomeric complexes. The Boc group's t-butyl protons or the methoxy protons are often good candidates.

    • Carefully integrate the areas of these two signals (A_D and A_L).

    • Calculate the enantiomeric excess using the same formula as for chromatography.

Expert Insights: The Power of Non-Covalent Interaction

The success of the CSA method hinges on the strength and nature of the non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the CSA and the analyte. The choice of solvent is critical; a less polar, aprotic solvent like CDCl₃ or C₆D₆ is often preferred because it does not compete for the hydrogen bonding sites that are crucial for complex formation and effective enantiodiscrimination.[9]

Workflow Visualization: NMR (CSA) Method

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Analyte Weigh Analyte CSA Add Chiral Solvating Agent (CSA) Analyte->CSA Solvent Dissolve in Deuterated Solvent CSA->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Acquire ¹H NMR Spectrum Tube->Spectrometer Spectrum Process Spectrum Spectrometer->Spectrum Integration Integrate Resolved Diastereotopic Signals Spectrum->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by NMR with a CSA.

Final Comparative Analysis

ParameterChiral HPLCChiral SFCNMR with CSA
Principle Differential retention on a CSPFaster differential retention on a CSPFormation of transient diastereomers
Resolution Very HighHigh to Very HighModerate to High (signal overlap can occur)
Analysis Time Slow (10-20 min)Very Fast (2-7 min)Fast (5-15 min per sample)
Sensitivity High (LOD/LOQ < 0.1%)HighLower (requires mg of sample)[2]
Sample Preparation SimpleSimpleVery Simple (mix and measure)[2]
Method Development Can be time-consumingRapidMinimal (screening of a few CSAs)
Solvent Consumption HighVery LowLow
Sample Destructive? Yes (consumed)Yes (consumed)No (sample is recoverable)[2]
Best For... QC, high-precision analysisHigh-throughput screening, "green" chemistryRapid process checks, reaction monitoring

Conclusion and Recommendation

The choice of method for determining the enantiomeric excess of N-Boc-2-methoxy-D-homophenylalanine is dictated by the specific requirements of the analysis.

  • For robust, high-precision quality control and release testing , Chiral HPLC remains the most reliable and validated method, offering excellent resolution and sensitivity.

  • For high-throughput screening in a discovery or process development setting , Chiral SFC is the superior choice due to its dramatically reduced analysis times and lower environmental impact.

  • For rapid, at-line reaction monitoring or when sample is limited and needs to be recovered , NMR spectroscopy with Chiral Solvating Agents provides an invaluable, non-destructive tool that requires minimal method development.

By understanding the principles and practical considerations of each technique, researchers and drug development professionals can select the most appropriate analytical strategy to ensure the stereochemical purity of this critical chiral building block, thereby safeguarding the quality and integrity of the final pharmaceutical product.

References

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). Semantic Scholar. [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (2025). MDPI. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols. [Link]

  • Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. (2019). PubMed. [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (n.d.). SCIRP. [Link]

  • Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex. (2006). Journal of the American Chemical Society. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). PMC. [Link]

  • Determination of the Molar Fraction and Enantiomeric Excess of Electrosprayed Amino Acid Anions Employing Photoelectron Circular Dichroism. (2025). PubMed. [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). ResearchGate. [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). Taylor & Francis Online. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2017). MDPI. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.). PMC. [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). pubs.acs.org. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Gcms.cz. [Link]

  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (2021). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). Frontiers in Chemistry. [Link]

  • N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023). Semantic Scholar. [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent. [Link]

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. (2025). MDPI. [Link]

  • Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. (n.d.). The Journal of Organic Chemistry. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). PMC. [Link]

  • Chiral derivatizing agent. (n.d.). Wikipedia. [Link]

  • Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. (2025). ResearchGate. [Link]

  • Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. (2024). PMC. [Link]

Sources

Comparative

Spectroscopic validation of N-Boc-2-methoxy-D-homophenylalanine purity

As a Senior Application Scientist overseeing peptide library synthesis and analytical validation, I frequently encounter the hidden pitfalls of relying on standard quality assurance metrics for complex unnatural amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing peptide library synthesis and analytical validation, I frequently encounter the hidden pitfalls of relying on standard quality assurance metrics for complex unnatural amino acids. In the development of advanced peptidomimetics, incorporating building blocks like N-Boc-2-methoxy-D-homophenylalanine (CAS: 1260589-55-6) is a critical strategy to enhance proteolytic stability and target affinity[1].

However, the structural complexity of this compound—featuring a homologous carbon backbone, an ortho-methoxy substitution, and a bulky tert-butyloxycarbonyl (Boc) protecting group—presents significant spectroscopic challenges. Standard validation protocols often fail to differentiate between benign conformational isomers and critical synthetic impurities, leading to downstream failures in peptide synthesis.

This guide objectively compares the analytical performance profiles of Premium Grade (orthogonally validated) versus Standard Grade alternatives, providing the causal reasoning and self-validating experimental workflows required to guarantee absolute chemical and enantiomeric purity.

Comparative Analysis: Premium vs. Standard Grade Alternatives

When sourcing N-Boc-2-methoxy-D-homophenylalanine, the "performance" of the product is inextricably linked to the rigor of its spectroscopic validation. Standard grade alternatives often rely on simple HPLC-UV and 1D 1H-NMR at room temperature. This superficial approach masks underlying impurities, such as trace L-enantiomers or des-Boc derivatives, which can poison solid-phase peptide synthesis (SPPS) yields.

The table below summarizes the quantitative performance differences based on the validation methodology employed:

Analytical ParameterStandard Grade Alternative (Routine QA)Premium Grade Product (Orthogonal Validation)Validating Spectroscopic Method
Chemical Purity ≥ 95.0%≥ 99.5% qNMR / HPLC-UV (210 nm)
Enantiomeric Excess (ee) ≥ 90.0%≥ 99.9% Chiral LC-ESI-MS/MS
Des-Boc Impurity ≤ 2.0%≤ 0.1% 1H-NMR / LC-MS
Regioisomer (e.g., 3-methoxy) Not specified≤ 0.1% 2D HSQC/COSY NMR
Residual Solvent ≤ 1.0%≤ 0.1% GC-FID / 1H-NMR

Methodology 1: High-Resolution Multi-Nuclear NMR (Chemical & Structural Purity)

The Analytical Challenge & Causality: N-Boc-protected amino acids exhibit restricted rotation around the carbamate C-N bond in solution, leading to the formation of distinct rotameric populations[2]. If analyzed in standard deuterated chloroform (CDCl₃) at room temperature, these rotamers manifest as duplicated or severely broadened peaks[3]. A novice analyst might incorrectly quantify these [3].

To establish a self-validating system , our protocol mandates the use of DMSO-d₆ at an elevated temperature (333 K) combined with an internal standard. The elevated temperature disrupts intermolecular hydrogen bonding and accelerates the exchange rate between rotameric states, coalescing the signals into sharp, quantifiable singlets[2]. The internal standard ensures absolute quantitative NMR (qNMR) calculations.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10.0 mg of N-Boc-2-methoxy-D-homophenylalanine and 2.0 mg of a certified internal standard (e.g., 1,4-dinitrobenzene, ensuring no peak overlap).

  • Solvation: Dissolve the mixture in 0.6 mL of high-purity DMSO-d₆. Transfer to a 5 mm NMR tube.

  • Instrument Equilibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Ramp the probe temperature to 333 K (60°C) and allow 10 minutes for thermal equilibration to ensure rotamer coalescence.

  • 1D ¹H-NMR Acquisition: Acquire the spectrum using a 90° pulse, 32 scans, and a critical relaxation delay (D1) of ≥ 10 seconds. Causality: A long relaxation delay ensures full longitudinal relaxation of all protons, making the integration strictly proportional to the number of nuclei, thus self-validating the purity against the internal standard.

  • 2D COSY/HSQC Acquisition: Acquire gradient-enhanced COSY and HSQC spectra. Causality: The extra methylene (-CH₂-) in the homophenylalanine backbone creates a complex spin system. 2D NMR is mandatory to trace the through-bond connectivity from the α-CH to the β-CH₂ and γ-CH₂, proving the homologous backbone is intact and distinguishing it from standard phenylalanine derivatives.

Methodology 2: Chiral LC-ESI-MS/MS (Enantiomeric Purity)

The Analytical Challenge & Causality: The D-isomer of homophenylalanine is highly susceptible to epimerization during synthesis. Standard achiral HPLC cannot resolve D- and L- enantiomers. While direct chiral stationary phases exist, derivatization with followed by LC-ESI-MS/MS offers superior sensitivity and eliminates false positives[4].

The FDAA derivatization converts the enantiomers into diastereomers, which possess distinct physicochemical properties and can be baseline-resolved on a standard C18 column[5]. Furthermore, FDAA introduces a strong chromophore and an easily ionizable moiety, allowing the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

Step-by-Step Protocol:

  • Boc Deprotection: Treat 1.0 mg of the sample with 200 µL of 4M HCl in dioxane for 30 minutes at room temperature to quantitatively remove the Boc group. Evaporate to dryness under a gentle nitrogen stream.

  • Derivatization: Re-suspend the residue in 100 µL of 1M NaHCO₃. Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone. Incubate at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 100 µL of 2M HCl. Dilute with 600 µL of acetonitrile.

  • System Suitability (Self-Validation Step): Before analyzing the sample, inject a derivatized racemic standard (D/L-homophenylalanine). Causality: This step is the self-validating core of the assay. It proves to the analyst that the chromatographic conditions achieve baseline resolution (Rs > 1.5) of the diastereomers. If the L-isomer cannot be resolved in the standard, the system is unfit for validation.

  • LC-MS/MS Acquisition: Inject the derivatized sample onto a C18 reversed-phase column. Elute using a linear gradient of Water/Acetonitrile (both containing 0.1% formic acid). Monitor the specific precursor-to-product ion transitions via ESI-MS/MS to quantify trace L-isomer impurities down to 0.01%.

Orthogonal Validation Workflow

The following diagram illustrates the logical relationship between the parallel spectroscopic workflows required to certify Premium Grade purity.

ValidationWorkflow Sample N-Boc-2-methoxy-D-homophenylalanine (CAS: 1260589-55-6) NMR NMR Spectroscopy (Structural Integrity) Sample->NMR Aliquot 1 LCMS Chiral LC-MS/MS (Enantiomeric Purity) Sample->LCMS Aliquot 2 NMR1D 1D 1H/13C NMR (DMSO-d6, 333K) Resolves Boc Rotamers NMR->NMR1D NMR2D 2D COSY/HSQC Confirms Homophenylalanine Backbone NMR->NMR2D Deriv Boc Deprotection & Marfey's Derivatization (FDAA) LCMS->Deriv Output Validated Premium Grade Profile >99.9% ee, >99.5% Purity NMR1D->Output NMR2D->Output MSMS ESI-MS/MS (MRM Mode) Baseline D/L Diastereomer Resolution Deriv->MSMS MSMS->Output

Orthogonal spectroscopic validation workflow for N-Boc-2-methoxy-D-homophenylalanine purity.

Conclusion

For researchers engaged in peptide drug discovery, the cost of utilizing poorly validated unnatural amino acids is exponentially higher than the initial material savings. By demanding orthogonal validation—specifically, high-temperature qNMR to resolve Boc rotamers and Marfey's derivatization LC-MS/MS for absolute chiral resolution—scientists can ensure that N-Boc-2-methoxy-D-homophenylalanine performs reliably in complex synthetic workflows.

References

  • Title : Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry Source : Journal of Chromatography A URL :[Link]

  • Title : 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions Source : Molecules (MDPI) URL :[Link]

  • Title : Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry Source : Journal of Chromatography B URL :[Link]

  • Title : CAS 1260589-55-6: N-Boc-2-methoxy-D-homophenylalanine Source : ChemSrc Database URL :[Link]

Sources

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